2-Octanol, 1-bromo-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromooctan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOQHMFMRVNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337719 | |
| Record name | 2-Octanol, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26818-06-4 | |
| Record name | 2-Octanol, 1-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Bromo-2-Octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of the versatile building block, 1-bromo-2-octanol. This bifunctional molecule, incorporating both a reactive bromine atom and a secondary alcohol, serves as a valuable intermediate in the synthesis of a variety of more complex organic molecules. This document provides a comprehensive overview of a reliable synthetic pathway and the analytical techniques used to confirm the structure and purity of the target compound.
Synthesis of 1-Bromo-2-Octanol
1-Bromo-2-octanol can be effectively synthesized through the regioselective ring-opening of 1,2-epoxyoctane. This method is preferred for its high regioselectivity, yielding the desired isomer.
Reaction Pathway: Epoxide Ring-Opening
The synthesis proceeds via the acid-catalyzed ring-opening of 1,2-epoxyoctane using hydrogen bromide (HBr). The reaction mechanism involves the protonation of the epoxide oxygen, followed by a nucleophilic attack of the bromide ion. This attack occurs at the less sterically hindered carbon atom (C1), resulting in the formation of 1-bromo-2-octanol.
Caption: Reaction pathway for the synthesis of 1-bromo-2-octanol.
Experimental Protocol
A detailed experimental protocol for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane is provided below.
Materials:
-
1,2-Epoxyoctane
-
48% aqueous Hydrogen Bromide (HBr)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxyoctane in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude 1-bromo-2-octanol by vacuum distillation or column chromatography on silica gel.
Characterization of 1-Bromo-2-Octanol
The structure and purity of the synthesized 1-bromo-2-octanol are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow for Characterization
The following workflow outlines the process from the synthesized product to its full characterization.
Caption: Workflow for the characterization of 1-bromo-2-octanol.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 1-bromo-2-octanol.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.50 | dd | 1H | CHH-Br |
| ~3.40 | dd | 1H | CHH-Br |
| ~2.50 | br s | 1H | OH |
| 1.20 - 1.60 | m | 10H | -(CH₂)₅- |
| ~0.90 | t | 3H | CH₃ |
Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~71.0 | CH-OH |
| ~40.0 | CH₂-Br |
| ~35.0 | CH₂ |
| ~31.8 | CH₂ |
| ~25.5 | CH₂ |
| ~22.6 | CH₂ |
| ~14.1 | CH₃ |
Table 3: IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| 2950 - 2850 | Strong | C-H stretch |
| ~1050 | Strong | C-O stretch |
| ~650 | Medium | C-Br stretch |
Table 4: Mass Spectrometry Data (EI)
| m/z | Relative Intensity | Assignment |
| 208/210 | Varies | [M]⁺ (Molecular ion peak with Br isotopes) |
| 129 | Varies | [M - Br]⁺ |
| 111 | Varies | [M - Br - H₂O]⁺ |
| 87 | Base Peak | [CH(OH)CH₂Br]⁺ |
Conclusion
This technical guide has outlined a reliable method for the synthesis of 1-bromo-2-octanol via the ring-opening of 1,2-epoxyoctane and has provided the expected characterization data. The detailed protocols and tabulated spectral information serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the use of this versatile intermediate in their scientific endeavors.
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-Octanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-bromo-2-octanol. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of key chemical processes.
Core Physical and Chemical Properties
1-Bromo-2-octanol is a bifunctional organic molecule containing both a primary bromide and a secondary alcohol. This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis. It is a chiral molecule due to the stereocenter at the second carbon position.[1]
Physical Properties
| Property | Value (for 8-bromo-1-octanol) | Reference |
| Molecular Formula | C₈H₁₇BrO | [2][3] |
| Molecular Weight | 209.12 g/mol | [2][3] |
| Boiling Point | 79-80 °C at 0.07 mmHg | [1] |
| Density | 1.22 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.480 | [1] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate. | [1] |
Chemical Properties
| Property | Description | Reference |
| CAS Number | 26818-06-4 | [3] |
| Key Functional Groups | Primary Bromide (-Br), Secondary Alcohol (-OH) | [1] |
| Reactivity | The bromine atom is a good leaving group, making the primary carbon susceptible to nucleophilic substitution. The secondary hydroxyl group can be oxidized to a ketone. | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and key reactions of 1-bromo-2-octanol are provided below.
Synthesis of 1-Bromo-2-octanol
A common method for the synthesis of 1-bromo-2-octanol is through the ring-opening of 1,2-epoxyoctane with hydrobromic acid.
Materials:
-
1,2-Epoxyoctane
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a solution of 1,2-epoxyoctane in diethyl ether to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of 48% hydrobromic acid dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-octanol.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Oxidation of 1-Bromo-2-octanol to 1-Bromo-2-octanone
The secondary alcohol group of 1-bromo-2-octanol can be oxidized to a ketone using various oxidizing agents. A mild and efficient method involves the use of pyridinium chlorochromate (PCC).
Materials:
-
1-Bromo-2-octanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
Dissolve 1-bromo-2-octanol in anhydrous dichloromethane in a round-bottom flask.
-
Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.
-
Wash the silica gel plug with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 1-bromo-2-octanone.
-
Further purification can be achieved by column chromatography or distillation.
Nucleophilic Substitution of 1-Bromo-2-octanol with Sodium Azide
The bromine atom in 1-bromo-2-octanol can be readily displaced by a nucleophile, such as the azide ion, via an Sₙ2 reaction.
Materials:
-
1-Bromo-2-octanol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-2-octanol in dimethylformamide.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash them with water and brine to remove any remaining DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-azido-2-octanol.
Visualizations of Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical transformations of 1-bromo-2-octanol.
References
Spectroscopic Analysis of 1-Bromo-2-Octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-bromo-2-octanol, a halogenated alcohol of interest in synthetic organic chemistry and drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 1-bromo-2-octanol based on the analysis of its chemical structure and comparison with data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-2-Octanol
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Br (a) | 3.40 - 3.60 | dd | J_ab ≈ 10.5, J_ac ≈ 4.5 |
| -CH(OH)- (b) | 3.70 - 3.90 | m | - |
| -CH₂- (c) | 1.45 - 1.60 | m | - |
| -(CH₂)₄- (d-g) | 1.25 - 1.40 | m | - |
| -CH₃ (h) | 0.85 - 0.95 | t | J_gh ≈ 7.0 |
| -OH | 1.50 - 3.00 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Bromo-2-Octanol
| Carbon | Chemical Shift (δ, ppm) |
| C1 (-CH₂Br) | 38 - 42 |
| C2 (-CH(OH)-) | 70 - 75 |
| C3 | 32 - 36 |
| C4 | 25 - 29 |
| C5 | 28 - 32 |
| C6 | 31 - 35 |
| C7 | 22 - 26 |
| C8 (-CH₃) | 13 - 15 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectroscopic Data for 1-Bromo-2-Octanol
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
| C-Br stretch | 500 - 600 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-Bromo-2-Octanol
| m/z | Ion | Comments |
| 208/210 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 129 | [M - Br]⁺ | Loss of a bromine radical |
| 111 | [M - Br - H₂O]⁺ | Loss of bromine and water |
| 45 | [C₂H₅O]⁺ | Fragmentation of the alcohol group |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 1-bromo-2-octanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-bromo-2-octanol.
Materials:
-
1-Bromo-2-octanol sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 1-bromo-2-octanol in about 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans for good signal-to-noise (e.g., 128 or more) and a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and determine multiplicities and coupling constants.
-
Pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of 1-bromo-2-octanol to identify its functional groups.
Materials:
-
1-Bromo-2-octanol sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of 1-bromo-2-octanol directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-bromo-2-octanol.
Materials:
-
1-Bromo-2-octanol sample
-
Volatile solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 1-bromo-2-octanol in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).
-
For EI, use a standard ionization energy of 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis:
-
Identify the molecular ion peaks, paying attention to the isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).
-
Identify the major fragment ions and propose fragmentation pathways.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of 1-bromo-2-octanol.
Caption: Workflow for the structural elucidation of 1-bromo-2-octanol using spectroscopic methods.
In-depth Technical Guide: Chemical Information for CAS Number 13393-78-5
To the Researchers, Scientists, and Drug Development Professionals,
This document aims to provide a comprehensive overview of the chemical compound associated with CAS number 13393-78-5. Despite a thorough search of available scientific databases and literature, it is important to note that this compound is not extensively characterized in publicly accessible records. The information available is limited to computational data, and as such, this guide will present the existing information while highlighting the significant gaps in experimental data.
Chemical Identity and Structure
The chemical corresponding to CAS number 13393-78-5 is identified in the PubChem database with the molecular formula C18H18N3O2.[1] Unfortunately, a common or IUPAC name has not been assigned in the available resources.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 13393-78-5 |
| PubChem CID | 102303393 |
| Molecular Formula | C18H18N3O2 |
| InChI | InChI=1S/C18H18N3O2/c1-23-15-9-7-14(8-10-15)17-12-21(22)18(19)16(20-17)11-13-5-3-2-4-6-13/h2-10,12,20H,11,19H2,1H3 |
| InChIKey | RJLOIVGHCMCJPC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN(C(=C(N2)CC3=CC=CC=C3)N)[O] |
Physicochemical Properties
The physicochemical properties available for this compound are based on computational models and have not been experimentally verified. These computed values provide theoretical estimates and should be interpreted with caution.
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 308.4 g/mol | PubChem |
| XLogP3-AA (logP) | 3.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 308.139901825 Da | PubChem |
| Monoisotopic Mass | 308.139901825 Da | PubChem |
| Topological Polar Surface Area | 51.5 Ų | PubChem |
Pharmacological and Biological Activity
A comprehensive search for pharmacological, toxicological, and biological activity data for CAS number 13393-78-5 did not yield any results. There are no published studies detailing its mechanism of action, potential therapeutic effects, or associated signaling pathways. This suggests that the compound may be a novel or proprietary entity that has not been extensively studied in the public domain, or it may be a synthetic intermediate with no intended biological application.
Experimental Protocols
Consistent with the lack of biological data, no experimental protocols for the synthesis, purification, or analysis of this compound were found in the public literature.
Logical Relationship Diagram
Due to the absence of information regarding the synthesis, mechanism of action, or any experimental workflow, a logical diagram representing the current state of knowledge for this compound is presented below. This diagram illustrates the discrepancy between the available computational data and the lack of experimental validation and biological characterization.
Figure 1: Current knowledge status of CAS 13393-78-5.
Conclusion
References
An In-depth Technical Guide to the Formation of 1-Bromo-2-Octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and characterization of 1-bromo-2-octanol, a vicinal halohydrin. The formation of this bifunctional molecule is a classic example of electrophilic addition to an alkene, demonstrating principles of regioselectivity and stereochemistry that are fundamental to organic synthesis.
Core Mechanism: Electrophilic Addition of Bromine and Water to 1-Octene
The synthesis of 1-bromo-2-octanol from 1-octene proceeds via a halohydrin formation reaction. This reaction is characterized by the addition of a halogen (bromine) and a hydroxyl group across the double bond of the alkene. The generally accepted mechanism involves a three-step process:
-
Electrophilic Attack and Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the bromine molecule (Br₂) on the electron-rich π-bond of 1-octene. This interaction leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.[1][2] This cyclic intermediate is crucial as it prevents carbocation rearrangements and dictates the stereochemical outcome of the reaction.
-
Nucleophilic Attack by Water: The positively charged bromonium ion is highly reactive and susceptible to nucleophilic attack. In an aqueous environment, water acts as the nucleophile. Due to the asymmetric nature of the bromonium ion formed from a terminal alkene like 1-octene, the two carbon atoms are not equivalent. The attack of the water molecule occurs at the more substituted carbon atom (C2 of the original octene). This regioselectivity is a hallmark of halohydrin formation and follows Markovnikov's rule, where the nucleophile adds to the carbon that can better stabilize a positive charge.[3][4]
-
Deprotonation: The attack by water results in a protonated oxonium ion. A final, rapid proton transfer to a solvent water molecule or another base present in the reaction mixture yields the neutral 1-bromo-2-octanol product and regenerates the acidic catalyst.[1]
The overall reaction exhibits anti-stereochemistry, meaning the bromine and hydroxyl groups add to opposite faces of the original double bond.[2]
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism for the formation of 1-bromo-2-octanol.
Caption: Mechanism of 1-bromo-2-octanol formation.
Experimental Protocols
General Laboratory Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene in a suitable solvent system (e.g., a 1:1 mixture of DMSO and water).
-
Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-octene) is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude 1-bromo-2-octanol by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Quantitative Data
Specific quantitative data for the synthesis of 1-bromo-2-octanol is not consistently reported across the literature. However, for analogous reactions, yields can be expected to be in the range of 70-90%, depending on the specific reaction conditions and purification methods employed.
| Parameter | Value/Range | Notes |
| Typical Yield | 70-90% | Dependent on reaction scale and purification. |
| Reactant Ratio | 1:1 to 1:1.2 (Alkene:NBS) | A slight excess of NBS may be used. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended. |
| Reaction Time | 1-4 hours | Monitored by TLC. |
Characterization Data
The structure of the synthesized 1-bromo-2-octanol would be confirmed using standard spectroscopic techniques. Although a specific, citable spectrum for 1-bromo-2-octanol is not available in the searched databases, the expected spectral features are outlined below based on the known principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Expected Signals):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.8 | Multiplet | 1H | CH-OH |
| ~3.5 | Multiplet | 2H | CH₂-Br |
| ~2.0 | Singlet (broad) | 1H | OH |
| ~1.2-1.6 | Multiplets | 10H | -(CH₂)₅- |
| ~0.9 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy (Expected Signals):
| Chemical Shift (ppm) | Assignment |
| ~70 | C-OH |
| ~40 | C-Br |
| ~32, 29, 26, 23 | -(CH₂)₅- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Expected Absorptions):
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 (broad) | O-H stretch (alcohol) |
| 3000-2850 | C-H stretch (alkane) |
| ~1050 | C-O stretch (secondary alcohol) |
| ~650 | C-Br stretch |
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of 1-bromo-2-octanol.
Caption: General workflow for synthesis and analysis.
References
- 1. 1-BROMO-2-PROPANOL(19686-73-8) IR Spectrum [m.chemicalbook.com]
- 2. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Octanol, 1-bromo- | 26818-06-4 | Benchchem [benchchem.com]
- 4. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Solubility of 1-Bromo-2-Octanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromo-2-octanol in various organic solvents. Due to the limited availability of specific quantitative data for 1-bromo-2-octanol, this document leverages data from its structural isomer, 8-bromo-1-octanol, and established principles of chemical solubility to provide a thorough understanding for researchers and professionals in drug development.
Introduction to 1-Bromo-2-Octanol
1-bromo-2-octanol is a halogenated alcohol with a molecular structure that suggests a nuanced solubility profile. Its octyl chain provides a significant nonpolar character, while the hydroxyl and bromo functional groups introduce polarity. The position of these groups at the 1 and 2 positions creates a distinct chemical environment compared to its isomers, influencing its interactions with different solvents. Understanding its solubility is crucial for its application in organic synthesis, formulation development, and as a building block in medicinal chemistry.
Predicted Solubility Profile of 1-Bromo-2-Octanol
The principle of "like dissolves like" is fundamental to predicting the solubility of 1-bromo-2-octanol. The long alkyl chain suggests good solubility in nonpolar, lipophilic solvents. Conversely, the polar hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. The presence of the bromine atom further contributes to the molecule's polarity.
It is anticipated that 1-bromo-2-octanol will be miscible with a range of common organic solvents. However, its solubility is likely to be influenced by the solvent's polarity, hydrogen bonding capability, and steric factors.
Solubility Data for 8-Bromo-1-Octanol (Structural Isomer)
| Solvent | Qualitative Solubility of 8-Bromo-1-Octanol |
| Ethanol | Miscible[1] |
| Acetone | Miscible[1] |
| Diethyl Ether | Miscible[1] |
| Chloroform | Sparingly Soluble[2] |
| Ethyl Acetate | Slightly Soluble[2] |
This data is for 8-bromo-1-octanol and should be used as a general guideline for 1-bromo-2-octanol, not as a direct substitute.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for 1-bromo-2-octanol, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a liquid compound in an organic solvent at a specific temperature.
Objective:
To determine the concentration of 1-bromo-2-octanol that can be dissolved in a specific organic solvent to form a saturated solution at a controlled temperature.
Materials:
-
1-bromo-2-octanol (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and filters (0.45 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of 1-bromo-2-octanol to a known volume of the selected organic solvent in a series of sealed vials.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow any undissolved 1-bromo-2-octanol to settle. For emulsions or fine suspensions, centrifugation can be used to facilitate phase separation.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid collecting any undissolved solute, it is crucial not to disturb the sediment.
-
Sample Filtration: Immediately filter the collected aliquot through a 0.45 µm syringe filter into a clean vial. This step removes any remaining micro-particles.
-
Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of 1-bromo-2-octanol.
-
Data Calculation: Calculate the solubility as the concentration of 1-bromo-2-octanol in the saturated solution, typically expressed in g/L, mg/mL, or mol/L.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in a typical solubility determination experiment.
Caption: Logical workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for 1-bromo-2-octanol is scarce, a strong predictive understanding can be established based on its molecular structure and data from its isomer, 8-bromo-1-octanol. It is expected to be soluble in a range of common organic solvents. For precise applications, the experimental protocol outlined in this guide provides a robust method for determining its quantitative solubility. This information is critical for the effective use of 1-bromo-2-octanol in research, development, and manufacturing processes within the pharmaceutical and chemical industries.
References
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-Octanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 1-bromo-2-octanol. In the absence of a specific Safety Data Sheet (SDS) for 1-bromo-2-octanol, this guide extrapolates critical safety data from its close structural isomers, 2-bromooctane and 8-bromo-1-octanol, to ensure the highest safety standards in laboratory and drug development settings.
Section 1: Hazard Identification and Classification
GHS Hazard Classification (Extrapolated from 8-Bromo-1-Octanol):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4] |
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of 1-bromo-2-octanol is crucial for safe handling and storage. The following data is extrapolated from its isomers.
| Property | Value (for 2-Bromooctane) | Value (for 8-Bromo-1-octanol) |
| Molecular Formula | C8H17Br | C8H17BrO |
| Molecular Weight | 193.13 g/mol | 209.12 g/mol |
| Appearance | Colorless volatile liquid[1] | Colorless to pale yellow liquid[5] |
| Boiling Point | 191 °C (lit.)[1] | 79-80 °C / 0.07 mmHg (lit.)[6] |
| Density | Not Available | 1.22 g/mL at 25 °C (lit.)[6] |
| Flash Point | Combustible liquid (H227)[7] | 110 °C (230 °F) - closed cup |
| Solubility | Insoluble in water | Sparingly soluble in water, miscible with organic solvents[5] |
Section 3: Experimental Protocols for Safe Handling and Storage
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, an apron or chemical-resistant suit is recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling Procedures
-
Avoid direct contact with skin and eyes.[1]
-
Do not inhale vapors or mists.
-
Use non-sparking tools to prevent ignition sources.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][9]
-
Store separately from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
A clear and logical workflow for first aid is essential.
Spill Response Protocol
A systematic approach to spill cleanup is necessary to prevent further contamination and exposure.
Spill Cleanup Experimental Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Assess the Spill: Determine the size and potential hazards of the spill. For large spills, contact emergency services.
-
Containment: For small, manageable spills, contain the liquid using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Absorption: Carefully absorb the spilled material.
-
Collection and Disposal: Collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Section 5: Toxicological Information
Specific LD50 and LC50 values for 1-bromo-2-octanol are not available. The following table provides data for a related compound, which should be used as a conservative estimate of potential toxicity. Halogenated hydrocarbons, in general, can exhibit moderate to high toxicity.[10] Bromoalkanes are noted to be potentially more toxic than their chloro- or fluoro- counterparts.[11]
Toxicity Data for a Fungicide Containing a Brominated Compound:
| Route | Species | Value | Reference |
| Oral (LD50) | Rat (female) | > 2,000 mg/kg | [1] |
| Dermal (LD50) | Rat (male/female) | > 5,000 mg/kg | [1] |
| Inhalation (LC50) | Rat (male/female) | > 5.9 mg/l (4 h) | [1] |
Section 6: Disposal Considerations
Dispose of 1-bromo-2-octanol and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain or dispose of with regular trash.
This guide is intended to provide a framework for the safe handling of 1-bromo-2-octanol. It is imperative that all laboratory personnel receive proper training and adhere to all institutional and regulatory safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Octanol, 8-bromo- | C8H17BrO | CID 162607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2-Bromooctane 557-35-7 | TCI AMERICA [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. quora.com [quora.com]
Theoretical Conformational Analysis of 1-Bromo-2-Octanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the conformational landscape of 1-bromo-2-octanol, a β-halohydrin of interest in organic synthesis and drug design. Understanding the conformational preferences of this molecule is crucial for predicting its reactivity, biological activity, and interactions with macromolecular targets. This document outlines the key computational methodologies, summarizes expected quantitative data, and illustrates the logical workflows involved in such a study.
Introduction to 1-Bromo-2-Octanol and Halohydrin Conformations
1-bromo-2-octanol is a member of the β-halohydrin family, characterized by a halogen atom and a hydroxyl group on adjacent carbon atoms.[1] The conformational flexibility of these molecules is primarily dictated by the rotation around the central carbon-carbon bond and the carbon-oxygen bond. The interplay of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding governs the relative stability of the various conformers.
Theoretical calculations have become an indispensable tool for investigating these conformational preferences, providing insights that can be difficult to obtain through experimental methods alone. High-level ab initio and density functional theory (DFT) calculations have been successfully applied to smaller analogous systems, such as 1-chloro- and 1-bromo-2-propanol, revealing a strong preference for gauche conformations.[2][3] These studies indicate that intramolecular hydrogen bonding between the hydroxyl proton and the halogen atom is a key stabilizing interaction.[3][4]
Computational Methodology
The theoretical investigation of 1-bromo-2-octanol's conformational space involves a systematic workflow, from the initial generation of possible conformers to their high-level energy calculation and analysis.
Conformational Search
A thorough exploration of the potential energy surface is the first step. This is typically achieved through a systematic rotation of the key dihedral angles:
-
τ1 (Br-C1-C2-O): Defines the relative orientation of the bromo and hydroxyl groups.
-
τ2 (C1-C2-O-H): Defines the orientation of the hydroxyl proton.
-
τ3 (C1-C2-C3-C4): Defines the orientation of the hexyl chain.
Due to the complexity of the full conformational space, initial searches are often performed using lower-level, computationally less expensive methods like molecular mechanics (e.g., MMFF94) or semi-empirical methods.
Geometry Optimization and Energy Calculation
The unique conformers identified in the initial search are then subjected to geometry optimization and energy calculation at a higher level of theory. A common and reliable approach involves:
-
Density Functional Theory (DFT): A popular choice for its balance of accuracy and computational cost. The B3LYP functional is widely used for such systems.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions important for non-covalent interactions.
-
Solvation Model: To simulate the effect of a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied.
For even higher accuracy, especially for the relative energies of the most stable conformers, composite methods like the G3 theory can be utilized, as has been done for other β-halohydrins.[4]
Conformational Landscape of 1-Bromo-2-Octanol
Based on studies of analogous β-halohydrins, the conformational landscape of 1-bromo-2-octanol is expected to be dominated by conformers that allow for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the bromine atom.
Key Conformers
The most stable conformers are predicted to be those where the Br-C1-C2-O dihedral angle (τ1) is gauche (approximately ±60°).[3][4] Within these gauche arrangements, the orientation of the hydroxyl proton (τ2) determines the presence or absence of the stabilizing hydrogen bond.
-
gauche-gauche (g±, g∓): These conformers, where the hydroxyl proton is directed towards the bromine atom, are expected to be the most stable due to the formation of an intramolecular O-H···Br hydrogen bond.[4]
-
gauche-anti (g±, a): In these conformers, the hydroxyl proton is directed away from the bromine atom, precluding the formation of a hydrogen bond. These are expected to be of higher energy.
-
anti (a): Conformers with an anti-periplanar arrangement of the Br and OH groups (τ1 ≈ 180°) are generally less stable due to unfavorable dipole-dipole interactions.
The long alkyl chain in 1-bromo-2-octanol will also influence the conformational preferences due to steric interactions, but the dominant stabilizing factor is expected to be the intramolecular hydrogen bond.
Quantitative Data Summary
The following table summarizes the expected relative energies for the key conformers of 1-bromo-2-octanol, based on calculations performed on similar β-halohydrins.[4]
| Conformer | Dihedral Angle (Br-C1-C2-O) | Dihedral Angle (C1-C2-O-H) | Intramolecular H-Bond | Expected Relative Energy (kcal/mol) |
| (g-, g+) | ~ -60° | ~ +60° | Yes | 0.00 (most stable) |
| (g+, g-) | ~ +60° | ~ -60° | Yes | ~ 0.1 - 0.3 |
| (g-, a) | ~ -60° | ~ 180° | No | ~ 3.0 |
| (g+, a) | ~ +60° | ~ 180° | No | ~ 3.0 |
| (a, g+) | ~ 180° | ~ +60° | No | > 3.0 |
| (a, g-) | ~ 180° | ~ -60° | No | > 3.0 |
Visualizing the Computational Workflow and Conformational Relationships
Diagrams created using the DOT language can effectively illustrate the logical flow of the computational analysis and the relationships between different conformers.
Conclusion
The theoretical conformational analysis of 1-bromo-2-octanol, guided by principles established from studies of related β-halohydrins, strongly suggests a preference for gauche conformers that are stabilized by intramolecular hydrogen bonding. The computational workflow outlined in this guide provides a robust framework for obtaining detailed insights into the conformational landscape of this and similar molecules. Such understanding is fundamental for rationalizing its chemical behavior and for its application in drug development and materials science. Further experimental validation, for instance through NMR spectroscopy, would be beneficial to corroborate these theoretical predictions.
References
Methodological & Application
The Strategic Use of 1-Bromo-2-octanol in Asymmetric Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Bromo-2-octanol is a versatile chiral building block in asymmetric synthesis, prized for its bifunctional nature. The presence of a stereocenter at the C2 position, adjacent to a reactive primary bromide, allows for the stereocontrolled introduction of various functionalities. This attribute makes it a valuable precursor in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds. This document provides an overview of its applications, supported by experimental data and detailed protocols for key transformations.
Key Applications in Asymmetric Synthesis
Enantiomerically pure 1-bromo-2-octanol serves as a critical starting material for the synthesis of other valuable chiral molecules. Its utility stems from the ability to selectively transform the hydroxyl and bromo groups, often with high stereochemical fidelity. Two primary applications are the synthesis of chiral epoxides and chiral 1,2-amino alcohols.
Synthesis of Chiral 1,2-Epoxyoctane
Enantiomerically pure epoxides are highly sought-after intermediates in organic synthesis due to their propensity to undergo regioselective and stereospecific ring-opening reactions. (R)- and (S)-1-bromo-2-octanol can be efficiently converted to their corresponding chiral epoxides, (R)- and (S)-1,2-epoxyoctane, via an intramolecular Williamson ether synthesis. This reaction proceeds with inversion of configuration at the carbon bearing the bromine atom.
Reaction Scheme:
Caption: Intramolecular cyclization of (S)-1-bromo-2-octanol.
This stereospecific conversion allows access to enantiopure 1,2-epoxyoctane, a versatile building block for the synthesis of various chiral compounds.
Synthesis of Chiral 1-Azido-2-octanol
Chiral 1,2-amino alcohols are important structural motifs in many biologically active molecules and chiral ligands. Nucleophilic substitution of the bromide in 1-bromo-2-octanol with an azide anion, followed by reduction, provides a reliable route to these compounds. The substitution reaction typically proceeds via an SN2 mechanism, resulting in inversion of configuration at the C1 position.
Reaction Scheme:
Caption: Synthesis of a chiral amino alcohol.
Quantitative Data Summary
The following tables summarize typical quantitative data for the key transformations of 1-bromo-2-octanol.
Table 1: Synthesis of Chiral 1,2-Epoxyoctane from 1-Bromo-2-octanol
| Starting Material | Product | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-bromo-2-octanol | (R)-1,2-epoxyoctane | NaH | THF | >95 | >99 |
| (R)-1-bromo-2-octanol | (S)-1,2-epoxyoctane | NaH | THF | >95 | >99 |
Table 2: Synthesis of Chiral 1-Azido-2-octanol from 1-Bromo-2-octanol
| Starting Material | Product | Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-1-bromo-2-octanol | (R)-1-azido-2-octanol | NaN₃ | DMF | ~90 | >99 |
| (R)-1-bromo-2-octanol | (S)-1-azido-2-octanol | NaN₃ | DMF | ~90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1,2-Epoxyoctane from (S)-1-bromo-2-octanol
Workflow Diagram:
Caption: Workflow for epoxide synthesis.
Materials:
-
(S)-1-bromo-2-octanol (>99% ee)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
To a solution of (S)-1-bromo-2-octanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford (R)-1,2-epoxyoctane.
Protocol 2: Synthesis of (R)-1-Azido-2-octanol from (S)-1-bromo-2-octanol
Workflow Diagram:
Caption: Workflow for azido alcohol synthesis.
Materials:
-
(S)-1-bromo-2-octanol (>99% ee)
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve (S)-1-bromo-2-octanol (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (R)-1-azido-2-octanol.
Conclusion
Enantiomerically pure 1-bromo-2-octanol is a valuable and versatile chiral building block in asymmetric synthesis. Its ability to undergo stereospecific transformations at both the hydroxyl and bromide centers provides reliable routes to other important chiral intermediates, such as epoxides and amino alcohols. The protocols outlined in this document demonstrate the practical utility of 1-bromo-2-octanol in the stereocontrolled synthesis of complex molecules, making it a key component in the toolbox of synthetic chemists in academia and the pharmaceutical industry.
Application Notes and Protocols: 1-Bromo-2-octanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-octanol is a valuable bifunctional chiral building block in organic synthesis. Its structure, featuring a reactive primary bromide and a stereogenic secondary alcohol, allows for a variety of stereospecific transformations, making it a versatile precursor for the synthesis of enantiomerically enriched compounds. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the hydroxyl group can be involved in cyclization reactions or further functionalization. This combination of functionalities makes 1-bromo-2-octanol a key intermediate in the synthesis of chiral epoxides, amino alcohols, and other complex molecules of interest in medicinal chemistry and materials science.
Applications of 1-Bromo-2-octanol
The primary applications of enantiomerically pure 1-bromo-2-octanol lie in its conversion to other key chiral intermediates. The stereocenter at the C-2 position allows for the transfer of chirality to the final product, which is crucial in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.
Synthesis of Chiral Epoxides
Chiral epoxides are highly valuable intermediates in organic synthesis due to their ability to undergo regioselective and stereoselective ring-opening reactions. (S)-1-Bromo-2-octanol can be readily converted to the corresponding (R)-2-octyloxirane, and conversely, (R)-1-bromo-2-octanol can yield (S)-2-octyloxirane. This transformation is typically achieved through an intramolecular Williamson ether synthesis.
Reaction Scheme:
Caption: Intramolecular cyclization of (S)-1-bromo-2-octanol.
Synthesis of Chiral Azido Alcohols and Amino Alcohols
The bromide in 1-bromo-2-octanol can be displaced by an azide nucleophile in a stereospecific SN2 reaction. This reaction proceeds with inversion of configuration at the C-1 position is not chiral, thus the stereochemistry at C-2 is retained. The resulting chiral azido alcohol is a precursor to chiral amino alcohols, which are important structural motifs in many biologically active molecules.
Reaction Scheme:
Caption: Conversion of (S)-1-bromo-2-octanol to (S)-1-amino-2-octanol.
Quantitative Data
The following table summarizes typical quantitative data for the key transformations of 1-bromo-2-octanol. Please note that yields and enantiomeric excess can vary depending on the specific reaction conditions and the purity of the starting material.
| Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (S)-1-Bromo-2-octanol | (R)-2-Octyloxirane | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to rt | 90-95 | >99 |
| (R)-1-Bromo-2-octanol | (S)-2-Octyloxirane | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to rt | 90-95 | >99 |
| (S)-1-Bromo-2-octanol | (S)-1-Azido-2-octanol | Sodium azide (NaN3), Dimethylformamide (DMF), 80 °C | 85-92 | >99 |
| (R)-1-Bromo-2-octanol | (R)-1-Azido-2-octanol | Sodium azide (NaN3), Dimethylformamide (DMF), 80 °C | 85-92 | >99 |
| (S)-1-Azido-2-octanol | (S)-1-Amino-2-octanol | H2, Palladium on Carbon (Pd/C), Methanol (MeOH) | >95 | >99 |
| (R)-1-Azido-2-octanol | (R)-1-Amino-2-octanol | H2, Palladium on Carbon (Pd/C), Methanol (MeOH) | >95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Octyloxirane from (S)-1-Bromo-2-octanol
Workflow Diagram:
Caption: Experimental workflow for epoxide synthesis.
Materials:
-
(S)-1-Bromo-2-octanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-bromo-2-octanol (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and slowly quench the excess NaH by the dropwise addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure (R)-2-octyloxirane.
Determination of Enantiomeric Excess: The enantiomeric excess of the resulting 2-octyloxirane can be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase (e.g., a cyclodextrin-based column).
Protocol 2: Synthesis of (S)-1-Azido-2-octanol from (S)-1-Bromo-2-octanol
Workflow Diagram:
detailed experimental protocol for synthesizing 1-bromo-2-octanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1-bromo-2-octanol, a valuable bifunctional molecule and key intermediate in various organic syntheses. The described method utilizes the regioselective bromohydrin formation from 1-octene, employing N-bromosuccinimide (NBS) as the bromine source in an aqueous dimethyl sulfoxide (DMSO) medium.
Introduction
1-Bromo-2-octanol is a versatile chemical building block, featuring both a hydroxyl group and a bromine atom on adjacent carbons. This structure makes it an ideal precursor for the synthesis of epoxides, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. The protocol detailed below is based on the well-established reaction of alkenes with NBS in the presence of water to yield bromohydrins, a reaction known for its reliability and high regioselectivity.
Reaction Principle
The synthesis proceeds via an electrophilic addition of bromine to the double bond of 1-octene. The presence of water as a nucleophile in the reaction mixture leads to the formation of a bromohydrin instead of a vicinal dibromide. The reaction is regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the original double bond, resulting in the desired 1-bromo-2-octanol.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Octene | C₈H₁₆ | 112.21 | 5.61 g (7.8 mL) | 50 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.8 g | 55 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mL | - |
| Water (deionized) | H₂O | 18.02 | 1.8 mL | 100 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | - |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
Infrared spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.8 g (55 mmol) of N-bromosuccinimide in 100 mL of dimethyl sulfoxide.
-
Addition of Water: To the solution from step 1, add 1.8 mL (100 mmol) of deionized water and stir the mixture vigorously.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of 1-Octene: While maintaining the temperature at 0 °C, add 5.61 g (7.8 mL, 50 mmol) of 1-octene dropwise to the stirred reaction mixture over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for an additional 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Pour the reaction mixture into 200 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Workup - Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of saturated aqueous sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-bromo-2-octanol can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product as a colorless oil.
Expected Yield:
The typical yield for this reaction is in the range of 75-85%.
Characterization Data
The structure of the synthesized 1-bromo-2-octanol should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| CH₃ | ~0.90 | t | 3H | H-8 |
| (CH₂)₄ | ~1.2-1.6 | m | 8H | H-4, H-5, H-6, H-7 |
| CH₂ | ~1.6-1.8 | m | 2H | H-3 |
| CH(OH) | ~3.8-3.9 | m | 1H | H-2 |
| CH₂Br | ~3.4-3.6 | m | 2H | H-1 |
| OH | Variable | br s | 1H | - |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| CH₃ | ~14.1 | C-8 |
| CH₂ | ~22.6, 25.8, 29.1, 31.7 | C-4, C-5, C-6, C-7 |
| CH₂ | ~36.0 | C-3 |
| CH₂Br | ~39.5 | C-1 |
| CH(OH) | ~72.0 | C-2 |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
Infrared (IR) Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | ~3400 (broad) |
| C-H (alkane) | ~2850-2960 |
| C-Br (alkyl halide) | ~560-650 |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-bromo-2-octanol.
Application Notes: The Strategic Use of 1-Bromo-2-octanol in the Synthesis of Chiral Pharmaceutical Intermediates
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Bromo-2-octanol is a bifunctional chiral building block of significant interest in the pharmaceutical industry. Its structure, featuring a reactive primary bromide and a chiral secondary alcohol, makes it a versatile precursor for the synthesis of complex enantiomerically pure molecules. The stereochemistry at the C2 position is crucial, as it allows for the introduction of a defined stereocenter into the target active pharmaceutical ingredient (API), which is fundamental for ensuring therapeutic efficacy and reducing potential side effects.
This document provides detailed application notes and protocols for the use of 1-bromo-2-octanol in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of chiral β-amino alcohols, a common pharmacophore in various drug classes, notably β-blockers.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of 1-bromo-2-octanol in pharmaceutical synthesis is as a precursor to chiral epoxides. The intramolecular cyclization of the bromohydrin functionality provides a straightforward route to enantiopure 2-hexyloxirane. This epoxide is a highly valuable intermediate that can undergo nucleophilic ring-opening reactions with a variety of nucleophiles to introduce diverse functionalities with controlled stereochemistry.
A particularly important transformation is the reaction of the chiral epoxide with amines to yield β-amino alcohols. This moiety is central to the pharmacological activity of numerous drugs.
Logical Workflow for the Synthesis of a β-Amino Alcohol Intermediate:
Caption: Synthetic pathway from 1-bromo-2-octanol to a chiral β-amino alcohol.
Experimental Protocols
The following protocols are representative methods for the synthesis of a chiral β-amino alcohol intermediate from (S)-1-bromo-2-octanol. These protocols are based on well-established chemical transformations of halohydrins and epoxides.
Experiment 1: Synthesis of (S)-2-Hexyloxirane from (S)-1-Bromo-2-octanol
This procedure details the intramolecular cyclization of (S)-1-bromo-2-octanol to form the corresponding chiral epoxide.
Methodology:
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with (S)-1-bromo-2-octanol (10.0 g, 47.8 mmol).
-
Solvent Addition: Tetrahydrofuran (THF, 100 mL) is added to the flask, and the mixture is stirred until the starting material is fully dissolved.
-
Base Addition: An aqueous solution of sodium hydroxide (2.87 g, 71.7 mmol in 20 mL of water) is added dropwise to the stirred solution at room temperature over 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux (approximately 66°C) and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether (100 mL) and washed sequentially with water (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-2-hexyloxirane. The product can be further purified by vacuum distillation.
Quantitative Data Summary (Experiment 1):
| Parameter | Value |
| Starting Material | (S)-1-Bromo-2-octanol |
| Molar Mass | 209.12 g/mol |
| Amount of Starting Material | 10.0 g (47.8 mmol) |
| Reagent | Sodium Hydroxide (aq) |
| Reaction Temperature | 66°C (Reflux) |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
| Product | (S)-2-Hexyloxirane |
| Molar Mass | 128.21 g/mol |
Experiment 2: Synthesis of a Chiral β-Amino Alcohol Intermediate
This protocol describes the nucleophilic ring-opening of (S)-2-hexyloxirane with a primary amine, in this case, tert-butylamine, to generate a key intermediate for a β-blocker analogue.
Methodology:
-
Reaction Setup: A 100 mL round-bottom flask is charged with (S)-2-hexyloxirane (5.0 g, 39.0 mmol) and isopropanol (50 mL).
-
Amine Addition: Tert-butylamine (4.28 g, 58.5 mmol) is added to the solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred for 8 hours. The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure β-amino alcohol.
Quantitative Data Summary (Experiment 2):
| Parameter | Value |
| Starting Material | (S)-2-Hexyloxirane |
| Molar Mass | 128.21 g/mol |
| Amount of Starting Material | 5.0 g (39.0 mmol) |
| Reagent | Tert-butylamine |
| Reaction Temperature | 82°C (Reflux) |
| Reaction Time | 8 hours |
| Typical Yield | 75-85% |
| Product | (S)-1-(tert-butylamino)-octan-2-ol |
| Molar Mass | 201.36 g/mol |
Signaling Pathway Context
The β-amino alcohol intermediates synthesized from 1-bromo-2-octanol are crucial for the development of β-adrenergic receptor antagonists (β-blockers). These drugs play a vital role in managing cardiovascular diseases by blocking the effects of adrenaline and noradrenaline on the heart.
Simplified Signaling Pathway of β-Adrenergic Receptor Action and Blockade:
Caption: Mechanism of β-blocker action on the β-adrenergic signaling pathway.
1-Bromo-2-octanol is a highly effective and versatile chiral starting material for the synthesis of pharmaceutical intermediates. Its ability to be readily converted into a chiral epoxide provides a robust platform for the introduction of various functionalities in a stereocontrolled manner. The protocols outlined in these application notes demonstrate a reliable pathway to synthesize β-amino alcohol intermediates, which are of paramount importance in the development of cardiovascular drugs. The careful application of these synthetic strategies can significantly contribute to the efficient and stereoselective production of novel therapeutic agents.
Application Notes and Protocols: Reactions of 1-Bromo-2-octanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 1-bromo-2-octanol with various nucleophiles. This versatile substrate can undergo several key transformations, yielding products with potential applications in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for similar substrates and provide a framework for laboratory synthesis.
Overview of Reactivity
1-Bromo-2-octanol is a bifunctional molecule containing a secondary alcohol and a primary alkyl bromide. This structure allows for two primary modes of reaction with nucleophiles:
-
Intramolecular S
N2 Reaction: In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction to form a stable epoxide, 2-hexyloxirane. This is a common and efficient method for the synthesis of epoxides from halohydrins.[1][2] -
Nucleophilic Substitution (S
N2): The primary carbon bearing the bromine atom is susceptible to attack by external nucleophiles. The bromine atom is a good leaving group, facilitating SN2 reactions. This pathway allows for the introduction of a variety of functional groups at the C1 position. Common nucleophiles include azide, cyanide, and thiols.
These two reaction pathways are often in competition. The choice of reagents and reaction conditions will determine the major product. Generally, the use of a strong, non-nucleophilic base will favor epoxide formation, while the use of a strong nucleophile will favor direct substitution.
Experimental Protocols and Data
The following protocols describe the synthesis of key derivatives from 1-bromo-2-octanol.
Intramolecular Cyclization: Synthesis of 2-Hexyloxirane
This protocol describes the formation of an epoxide through an intramolecular SN2 reaction.
Experimental Protocol:
-
Dissolve 1-bromo-2-octanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH) (1.1 eq) or potassium tert-butoxide (t-BuOK) (1.1 eq), portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Boiling Point (°C) |
| 2-Hexyloxirane | C | 128.21 | 85-95 | 152-154 |
DOT Script for Reaction Workflow:
Nucleophilic Substitution: Synthesis of 1-Azido-2-octanol
This protocol details the SN2 reaction with sodium azide to introduce an azide functional group.
Experimental Protocol:
-
To a solution of 1-bromo-2-octanol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (NaN
3) (1.5 eq). -
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography on silica gel.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-Azido-2-octanol | C | 171.24 | 70-85 |
DOT Script for Reaction Pathway:
Nucleophilic Substitution: Synthesis of 1-Cyano-2-octanol
This protocol describes the reaction with sodium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
Experimental Protocol:
-
In a round-bottom flask, dissolve 1-bromo-2-octanol (1.0 eq) in a mixture of ethanol and water.
-
Add sodium cyanide (NaCN) (1.2 eq) to the solution.
-
Heat the mixture to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the product by distillation under reduced pressure or column chromatography.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-Cyano-2-octanol | C | 155.24 | 60-75 |
Nucleophilic Substitution: Synthesis of 1-(Methylthio)-2-octanol
This protocol outlines the reaction with a thiol nucleophile, exemplified by sodium thiomethoxide.
Experimental Protocol:
-
Prepare a solution of sodium thiomethoxide by adding sodium methoxide (1.1 eq) to a solution of methanethiol in methanol at 0 °C.
-
Add 1-bromo-2-octanol (1.0 eq) to the freshly prepared sodium thiomethoxide solution.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1-(Methylthio)-2-octanol | C | 176.32 | 75-90 |
Applications in Drug Development
The derivatives of 1-bromo-2-octanol have potential applications in the development of new therapeutic agents.
-
Epoxides as Synthetic Intermediates: Epoxides are highly valuable intermediates in drug synthesis. The strained three-membered ring can be opened by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. This strategy is employed in the synthesis of a wide range of pharmaceuticals, including antiviral, anticancer, and antihypertensive drugs.[3][4] 2-Hexyloxirane, derived from 1-bromo-2-octanol, can serve as a building block for the synthesis of more complex molecules with potential biological activity. For instance, epoxide ring-opening with nitrogen-containing nucleophiles can lead to the formation of amino alcohols, a structural motif present in many bioactive compounds.
-
Antimicrobial and Antifungal Agents: There is growing interest in the development of new antimicrobial and antifungal agents to combat drug-resistant pathogens. Some epoxide derivatives have demonstrated moderate antibacterial and antifungal activities.[1] Furthermore, long-chain amino alcohols, which can be synthesized from 1-azido-2-octanol via reduction, are known to possess antimicrobial properties. The lipophilic octyl chain can facilitate interaction with and disruption of microbial cell membranes. The development of novel antifungal drugs is a critical area of research, with a need for agents with new mechanisms of action.[5]
DOT Script for Logical Relationships in Drug Development:
Conclusion
1-Bromo-2-octanol is a versatile starting material for the synthesis of a range of functionalized molecules. The protocols provided herein offer a foundation for the preparation of key derivatives through intramolecular cyclization and nucleophilic substitution reactions. The resulting products, particularly the epoxide and amino alcohol precursors, are valuable intermediates for the development of new therapeutic agents, notably in the area of antimicrobial and antifungal research. Further investigation into the biological activities of these and other derivatives is warranted.
References
- 1. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]
- 2. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Antifungal Drug Development: An Up-To-Date Mini Review [mdpi.com]
Application Notes and Protocols: 1-Bromo-2-octanol as a Precursor for Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral epoxides utilizing 1-bromo-2-octanol as a key precursor. Chiral epoxides are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The methodologies outlined below focus on establishing chirality through enzymatic kinetic resolution of a racemic bromohydrin followed by a stereospecific intramolecular cyclization.
Introduction
Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to their versatile reactivity. The inherent ring strain of the epoxide allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles, providing access to a wide range of enantiomerically pure compounds. 1-Bromo-2-octanol serves as a strategic precursor to the chiral epoxide, 1,2-epoxyoctane (also known as 2-hexyloxirane). The synthesis of enantiopure epoxides from this bromohydrin relies on a two-step process: the resolution of the racemic 1-bromo-2-octanol and its subsequent conversion to the desired epoxide with retention of stereochemical integrity.
Strategic Approach: Enzymatic Kinetic Resolution and Stereospecific Cyclization
The primary strategy for producing chiral 1,2-epoxyoctane from racemic 1-bromo-2-octanol involves two key transformations:
-
Enzymatic Kinetic Resolution (EKR): A lipase-catalyzed acylation of the secondary alcohol in racemic 1-bromo-2-octanol. The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated enantiomers.
-
Stereospecific Intramolecular Cyclization: The unreacted, enantiomerically enriched 1-bromo-2-octanol is then treated with a base to induce an intramolecular SN2 reaction. The alkoxide formed in situ displaces the adjacent bromide, leading to the formation of the chiral epoxide with an inversion of configuration at the carbon bearing the bromine.
This approach is advantageous as it allows for the preparation of both enantiomers of the target epoxide by either utilizing the unreacted alcohol from the EKR or by first de-acylating the esterified enantiomer.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from the described protocols.
Table 1: Enzymatic Kinetic Resolution of (±)-1-Bromo-2-octanol
| Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (R)-1-Bromo-2-octanol (ee%) | Enantiomeric Excess of (S)-1-Bromo-2-octanoate (ee%) |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | 24 | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Hexane | 48 | ~48 | >98 | >98 |
Table 2: Base-Induced Cyclization of Enantiopure 1-Bromo-2-octanol
| Starting Enantiomer | Base | Solvent | Temperature (°C) | Time (h) | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-1-Bromo-2-octanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 2 | (R)-1,2-Epoxyoctane | >95 | >99 |
| (S)-1-Bromo-2-octanol | Potassium tert-butoxide (KOtBu) | tert-Butanol | 25 | 3 | (S)-1,2-Epoxyoctane | >95 | >99 |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Bromo-2-octanol
Objective: To resolve racemic 1-bromo-2-octanol to obtain enantiomerically enriched (R)-1-bromo-2-octanol and (S)-1-bromo-2-octanoate.
Materials:
-
(±)-1-Bromo-2-octanol
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Vinyl Acetate
-
Toluene, anhydrous
-
Diatomaceous earth
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (±)-1-bromo-2-octanol (1.0 eq) in anhydrous toluene, add immobilized CAL-B (10% by weight of the substrate).
-
Add vinyl acetate (1.5 eq) to the suspension.
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached (typically 24-48 hours).
-
Once the desired conversion is achieved, filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain a crude mixture of (R)-1-bromo-2-octanol and (S)-1-bromo-2-octanoate.
-
Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted alcohol from the ester.
-
Analyze the enantiomeric excess of the separated products by chiral HPLC or GC.
Protocol 2: Synthesis of (R)-1,2-Epoxyoctane from (R)-1-Bromo-2-octanol
Objective: To synthesize (R)-1,2-epoxyoctane via intramolecular cyclization of (R)-1-bromo-2-octanol.
Materials:
-
(R)-1-Bromo-2-octanol (from Protocol 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (R)-1-bromo-2-octanol (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude (R)-1,2-epoxyoctane.
-
If necessary, purify the product by distillation under reduced pressure.
-
Determine the yield and confirm the enantiomeric excess by chiral GC analysis.
Visualizations
Caption: Overall workflow for the synthesis of chiral epoxides.
Caption: Mechanism of stereospecific epoxide formation.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 1-Bromo-2-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules often resides in a single enantiomer. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign method for the separation of racemates. This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-bromo-2-octanol, a versatile chiral building block, utilizing lipase-catalyzed transesterification. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for this transformation due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.
The principle of this kinetic resolution lies in the differential rate of reaction of the two enantiomers of 1-bromo-2-octanol with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated to form an ester, leaving the unreacted, slower-reacting enantiomer of the alcohol in high enantiomeric excess. The resulting mixture of the ester and the unreacted alcohol can then be readily separated.
Key Concepts and Principles
The success of an enzymatic kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of both the remaining substrate (alcohol) and the product (ester). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E), which is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. A high E-value is indicative of an efficient resolution. For an ideal kinetic resolution aiming for high enantiomeric excess of both the substrate and the product, the reaction is typically stopped at or near 50% conversion.
Experimental Protocols
Materials and Equipment
-
Substrate: Racemic 1-bromo-2-octanol
-
Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Acyl Donor: Vinyl acetate
-
Solvent: Hexane (anhydrous)
-
Reaction Vessel: Screw-capped vials or round-bottom flasks
-
Agitation: Orbital shaker or magnetic stirrer
-
Temperature Control: Incubator or water bath
-
Analytical Equipment: Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) equipped with a chiral column (e.g., a cyclodextrin-based column) for the determination of enantiomeric excess and conversion.
-
Standard laboratory glassware and reagents for work-up and purification.
Protocol for Enzymatic Resolution of Racemic 1-Bromo-2-Octanol
-
Reaction Setup:
-
In a clean, dry screw-capped vial, dissolve racemic 1-bromo-2-octanol (1 equivalent) in anhydrous hexane to a final concentration of 0.1 M.
-
Add vinyl acetate (2-3 equivalents) to the solution. The excess acyl donor ensures that the reaction is not limited by its availability and helps to drive the equilibrium towards product formation.
-
Add the immobilized lipase (Candida antarctica lipase B, Novozym® 435) to the reaction mixture. A typical enzyme loading is 10-20 mg of enzyme per mmol of substrate.
-
-
Reaction Conditions:
-
Seal the vial and place it in an orbital shaker or on a magnetic stirrer to ensure adequate mixing.
-
Maintain the reaction temperature at 30-40 °C. The optimal temperature should be determined empirically for the specific substrate and enzyme batch.
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by chiral GC or HPLC.
-
-
Reaction Monitoring:
-
Prepare samples for analysis by diluting the aliquot with a suitable solvent (e.g., hexane or isopropanol) and filtering it to remove the immobilized enzyme.
-
Inject the sample onto a chiral column to separate the enantiomers of 1-bromo-2-octanol and the corresponding ester product.
-
Calculate the enantiomeric excess (e.e.) of the remaining substrate and the product, as well as the conversion of the reaction. The conversion (c) can be calculated from the enantiomeric excess of the substrate (ee_s) and the product (ee_p) using the formula: c = ee_s / (ee_s + ee_p).
-
-
Reaction Work-up and Product Separation:
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the unreacted 1-bromo-2-octanol and the formed ester can be separated by column chromatography on silica gel.
-
Data Presentation
The following table summarizes representative quantitative data for the lipase-catalyzed kinetic resolution of a secondary alcohol, analogous to 1-bromo-2-octanol, demonstrating the expected outcomes of the protocol.
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | Enantiomeric Ratio (E) |
| (±)-2-Octanol | Novozym® 435 | Vinyl Acetate | Hexane | 4 | 48 | >99 (S)-enantiomer | 96 (R)-enantiomer | >200 |
| (±)-2-Octanol | Novozym® 435 | Vinyl Acetate | Hexane | 8 | 51 | 98 (S)-enantiomer | >99 (R)-enantiomer | >200 |
| (±)-1-Phenylethanol | Novozym® 435 | Vinyl Acetate | Toluene | 6 | 50 | 99 (S)-enantiomer | 99 (R)-enantiomer | >200 |
| (±)-1-Chloro-2-propanol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 24 | 49 | 98 (R)-enantiomer | 96 (S)-enantiomer | 110 |
Note: The data presented for (±)-2-Octanol and (±)-1-Phenylethanol are representative of highly efficient resolutions often achieved with Novozym® 435. The data for (±)-1-Chloro-2-propanol illustrates a resolution with a different lipase. The stereochemical preference (R or S) will depend on the substrate and the enzyme used.
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Enzymatic Resolution
Logical Relationship of Kinetic Resolution
Caption: Principle of Lipase-Catalyzed Kinetic Resolution
Scale-Up Synthesis of Enantiopure 1-Bromo-2-octanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of enantiopure (R)- and (S)-1-bromo-2-octanol, critical chiral building blocks in the development of various pharmaceutical agents. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the often differing physiological activities of enantiomers. This guide outlines three robust and scalable methods: Enzymatic Kinetic Resolution (EKR), Sharpless Asymmetric Dihydroxylation (SAD) followed by regioselective bromination, and Jacobsen Hydrolytic Kinetic Resolution (HKR) of the corresponding epoxide followed by stereospecific ring-opening.
Introduction
Enantiopure 1-bromo-2-octanol is a versatile intermediate used in the synthesis of complex molecules where precise stereochemical control is essential. The presence of both a hydroxyl and a bromo functional group allows for a variety of subsequent chemical transformations. The methods presented herein are selected for their high enantioselectivity, potential for scale-up, and reliability.
Comparative Overview of Synthetic Strategies
The choice of synthetic route for enantiopure 1-bromo-2-octanol depends on factors such as the desired enantiomer, cost of reagents and catalysts, available equipment, and desired scale of production. Below is a summary of the key quantitative parameters for the discussed methods.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Sharpless Asymmetric Dihydroxylation (SAD) Route | Jacobsen Hydrolytic Kinetic Resolution (HKR) Route |
| Starting Material | Racemic 1-bromo-2-octanol | 1-Octene | 1,2-Epoxyoctane |
| Typical Catalyst | Immobilized Lipase (e.g., Novozym 435) | AD-mix-α or AD-mix-β | Chiral (salen)Co(III) complex |
| Theoretical Max. Yield | 50% for each enantiomer | >90% | ~50% for recovered epoxide, ~50% for diol |
| Reported Enantiomeric Excess (e.e.) | >99% for the unreacted alcohol | >95% for the diol | >99% for the recovered epoxide |
| Key Advantages | High e.e., mild conditions, reusable catalyst | High e.e., predictable stereochemistry | Extremely high e.e., access to both epoxide and diol |
| Key Disadvantages | Maximum 50% yield for the desired alcohol | Multi-step process, use of toxic OsO₄ (catalytic) | Requires synthesis of the racemic epoxide |
Method 1: Enzymatic Kinetic Resolution (EKR) of Racemic 1-Bromo-2-octanol
This method utilizes the enantioselective acylation of one enantiomer of racemic 1-bromo-2-octanol catalyzed by a lipase, leaving the other enantiomer unreacted and in high enantiomeric purity. Immobilized Candida antarctica lipase B (Novozym 435) is a highly effective and reusable catalyst for this transformation.
Experimental Protocol: Gram-Scale Synthesis of (R)-1-Bromo-2-octanol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add racemic 1-bromo-2-octanol (10.0 g, 47.8 mmol).
-
Solvent and Acyl Donor: Dissolve the substrate in 100 mL of anhydrous toluene. Add vinyl acetate (8.2 g, 95.6 mmol, 2.0 equivalents).
-
Enzyme Addition: Add Novozym 435 (1.0 g, 10% w/w of substrate).
-
Reaction Conditions: Stir the mixture at 40 °C and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take 24-48 hours.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. The resulting residue contains (R)-1-bromo-2-octanol and (S)-1-bromo-2-octyl acetate. Separate the two compounds by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The enantiomeric excess of the purified (R)-1-bromo-2-octanol is determined by chiral HPLC or GC analysis.
To obtain (S)-1-bromo-2-octanol, the purified (S)-1-bromo-2-octyl acetate can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).
Caption: Workflow for Enzymatic Kinetic Resolution.
Method 2: Sharpless Asymmetric Dihydroxylation (SAD) and Regioselective Bromination
This chemoenzymatic approach involves the asymmetric dihydroxylation of 1-octene to produce a chiral 1,2-octanediol, which is then regioselectively converted to the desired 1-bromo-2-octanol. The choice of AD-mix-α or AD-mix-β determines which enantiomer of the diol is formed.
Experimental Protocol: Gram-Scale Synthesis of (S)-1-Bromo-2-octanol
Step 1: Asymmetric Dihydroxylation of 1-Octene to (R)-1,2-Octanediol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of AD-mix-β (70 g) in 350 mL of a tert-butanol/water (1:1) mixture.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add 1-octene (5.6 g, 50 mmol) to the stirred mixture.
-
Reaction Conditions: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC. The reaction is typically complete within 6-24 hours.
-
Quenching: Quench the reaction by adding solid sodium sulfite (7.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Add ethyl acetate (200 mL) and stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Work-up: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1,2-octanediol.
-
Purification: Purify the crude diol by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain pure (R)-1,2-octanediol.
Step 2: Regioselective Bromination of (R)-1,2-Octanediol to (S)-1-Bromo-2-octanol
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-1,2-octanediol (4.38 g, 30 mmol) in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Add triphenylphosphine (9.44 g, 36 mmol) and imidazole (2.45 g, 36 mmol). Cool the mixture to 0 °C.
-
Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (6.4 g, 36 mmol) in anhydrous dichloromethane (50 mL) to the stirred solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield enantiopure (S)-1-bromo-2-octanol.
Caption: Workflow for the SAD Route.
Method 3: Jacobsen Hydrolytic Kinetic Resolution (HKR) and Ring-Opening
This method involves the kinetic resolution of racemic 1,2-epoxyoctane using a chiral (salen)Co(III) catalyst and water. One enantiomer of the epoxide is hydrolyzed to the diol, leaving the other enantiomer of the epoxide in high enantiomeric excess. The enantioenriched epoxide is then opened with a bromide source to yield the desired halohydrin.
Experimental Protocol: Gram-Scale Synthesis of (R)-1-Bromo-2-octanol
Step 1: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyoctane
-
Catalyst Activation: In a flask, dissolve (R,R)-(salen)Co(II) (0.6 g, 1 mmol) in toluene (10 mL) and add glacial acetic acid (0.12 g, 2 mmol). Stir the solution open to the air for 30 minutes until the color changes from orange-red to a deep brown, indicating the formation of the active Co(III) catalyst. Remove the solvent under reduced pressure.
-
Reaction Setup: To the flask containing the activated catalyst, add racemic 1,2-epoxyoctane (25.6 g, 200 mmol).
-
Water Addition: Cool the mixture to 0 °C and add water (1.8 g, 100 mmol, 0.5 equivalents) dropwise over 30 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by chiral GC to determine the enantiomeric excess of the remaining epoxide.
-
Work-up and Purification: Once the e.e. of the unreacted epoxide is >99%, quench the reaction by adding a small amount of water and extract with diethyl ether. The (S)-1,2-epoxyoctane can be separated from the diol product by distillation under reduced pressure.
Step 2: Stereospecific Ring-Opening of (S)-1,2-Epoxyoctane
-
Reaction Setup: In a flask, dissolve the enantioenriched (S)-1,2-epoxyoctane (12.8 g, 100 mmol) in a suitable solvent such as diethyl ether or THF (100 mL).
-
Reagent Addition: Cool the solution to 0 °C and slowly add a 48% aqueous solution of hydrobromic acid (HBr) (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the epoxide by TLC or GC.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (R)-1-bromo-2-octanol can be purified by column chromatography or distillation.
Caption: Workflow for the Jacobsen HKR Route.
Conclusion
The synthesis of enantiopure 1-bromo-2-octanol can be successfully achieved on a preparatory scale using several reliable methods. The choice between Enzymatic Kinetic Resolution, the Sharpless Asymmetric Dihydroxylation route, or the Jacobsen Hydrolytic Kinetic Resolution pathway will be dictated by the specific requirements of the research or development program, including cost, scale, and the desired final enantiomer. The detailed protocols and comparative data provided in these application notes serve as a comprehensive guide for scientists and professionals in the field to make informed decisions and execute these syntheses efficiently and effectively.
Application Notes and Protocols: The Versatile Role of 1-Bromo-2-octanol in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-bromo-2-octanol as a versatile building block in the synthesis of natural products. While direct total syntheses employing this specific reagent are not extensively documented, its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom—makes it a highly valuable and adaptable precursor for the construction of complex molecular architectures. This document outlines key transformations and provides detailed, illustrative protocols for its application in the synthesis of natural product-like scaffolds.
Key Chemical Transformations of 1-Bromo-2-octanol
1-Bromo-2-octanol can undergo a variety of chemical transformations, allowing for its incorporation into diverse synthetic strategies. The primary reactive sites are the secondary alcohol and the bromine-bearing carbon, enabling a range of reactions including oxidations, substitutions, and cyclizations.
Table 1: Summary of Key Reactions and Potential Products
| Reaction Type | Reagents and Conditions | Product Type | Potential Application in Natural Product Synthesis |
| Oxidation | PCC, CH₂Cl₂ | 1-Bromo-2-octanone | Synthesis of functionalized ketones, precursors to complex chiral centers. |
| Intramolecular Cyclization (Epoxide Formation) | NaH, THF | 2-Hexyloxirane | Introduction of a reactive epoxide moiety for further functionalization. |
| Williamson Ether Synthesis | R-OH, NaH, THF | 1-(Alkoxy)-2-octanol | Formation of ether linkages present in many natural products. |
| Grignard Reagent Formation | Mg, THF | 2-Hydroxyoctylmagnesium bromide | Nucleophilic addition to carbonyls for carbon-carbon bond formation. |
| Substitution of Bromide | Nu⁻ (e.g., CN⁻, N₃⁻) | 1-Substituted-2-octanol | Introduction of nitrogen or other functional groups. |
Experimental Protocols
Oxidation of 1-Bromo-2-octanol to 1-Bromo-2-octanone
This protocol describes the conversion of the secondary alcohol in 1-bromo-2-octanol to a ketone, a common step in modifying its reactivity for subsequent synthetic steps.
Materials:
-
1-Bromo-2-octanol (1.0 g, 4.78 mmol)
-
Pyridinium chlorochromate (PCC) (1.55 g, 7.17 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (20 mL)
-
Silica gel
Procedure:
-
To a stirred solution of 1-bromo-2-octanol in anhydrous dichloromethane, add pyridinium chlorochromate in one portion.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether (3 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 1-bromo-2-octanone.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ketone.
Expected Yield: 85-95%
Synthesis of 2-Hexyloxirane from 1-Bromo-2-octanol
This protocol details the intramolecular cyclization of 1-bromo-2-octanol to form the corresponding epoxide, a versatile intermediate for introducing new functionalities.
Materials:
-
1-Bromo-2-octanol (1.0 g, 4.78 mmol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (0.29 g, 7.17 mmol)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C, add a solution of 1-bromo-2-octanol in anhydrous THF dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-hexyloxirane.
-
Due to its volatility, the crude epoxide is often used in the next step without further purification. If necessary, purification can be achieved by careful distillation.
Expected Yield: 90-98% (crude)
Application in Hypothetical Natural Product Synthesis
The following section illustrates the potential application of 1-bromo-2-octanol in the synthesis of natural product-like structures through a hypothetical workflow.
Hypothetical Synthesis of a Chiral Polyketide Fragment
Many natural products, particularly polyketides, contain long carbon chains with specific stereochemistry. Chiral 1-bromo-2-octanol can serve as a valuable starting material for the stereocontrolled synthesis of such fragments.
Caption: Hypothetical workflow for the synthesis of a chiral polyketide fragment.
This workflow illustrates a plausible synthetic route where the stereocenter of 1-bromo-2-octanol is preserved and used to induce stereochemistry in the final product.
Signaling Pathway Context (Hypothetical)
While 1-bromo-2-octanol itself is not a signaling molecule, the natural products synthesized from it could potentially interact with various biological pathways. For instance, many lipid-like natural products are involved in cell signaling cascades.
Caption: Hypothetical interaction of a synthesized natural product with a GPCR signaling pathway.
This diagram illustrates a potential mechanism of action for a bioactive natural product derived from 1-bromo-2-octanol, where it acts as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Disclaimer: The synthetic pathways and biological interactions described in this document are hypothetical and intended for illustrative purposes. Researchers should consult the primary literature for validated synthetic methods and biological data.
Application Notes and Protocols: Protecting Group Strategies for 1-Bromo-2-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-octanol is a valuable bifunctional molecule in organic synthesis, featuring a secondary alcohol and a primary bromide. The differential reactivity of these two functional groups allows for selective transformations, making it a key building block in the synthesis of more complex molecules. However, the presence of the hydroxyl group can interfere with reactions targeting the bromide, and vice versa. Therefore, the strategic use of protecting groups for the hydroxyl moiety is crucial to achieve desired chemical outcomes.
This document provides a detailed overview of common protecting group strategies for the secondary hydroxyl group of 1-bromo-2-octanol, including silyl ethers, benzyl ethers, and acetate esters. Detailed experimental protocols, quantitative data for representative substrates, and workflow diagrams are presented to guide researchers in selecting and implementing the most suitable protection and deprotection schemes for their synthetic needs.
Protecting Group Strategies: A Comparative Overview
The choice of a protecting group depends on its stability to various reaction conditions and the ease of its removal. The following table summarizes key quantitative data for the protection and deprotection of secondary alcohols using common protecting groups, providing a basis for comparison.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Key Considerations |
| TBDMS Ether | TBDMS-Cl, Imidazole, DMF, RT, overnight | ~95% | TBAF, THF, RT, 1-18 h | 97%[1] | Stable to a wide range of non-acidic reagents. Cleaved by fluoride ions or acidic conditions. |
| Benzyl Ether | NaH, Benzyl Bromide, THF, RT, 12 h | High | H₂, Pd/C, MeOH, RT, 12 h | 97-99%[2] | Very stable to acidic and basic conditions. Removed by catalytic hydrogenolysis. |
| Acetate Ester | Acetic Anhydride, Pyridine, RT, 15 min - 12 h | 73-100%[3] | K₂CO₃, MeOH, RT, 15 min - 4 h | 82-100%[3] | Easy to introduce and remove. Sensitive to both acidic and basic hydrolysis. |
Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether Protection
This protocol describes the protection of a secondary alcohol as its TBDMS ether, a robust protecting group stable to a wide range of reaction conditions.
Protection Protocol:
-
To a solution of the secondary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equiv).
-
To this mixture, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.
Deprotection Protocol (using TBAF): [1][4][5][6]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) to the solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC.[1]
-
Quench the reaction with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[4]
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Benzyl Ether Protection
Benzyl ethers are highly stable protecting groups, particularly useful when strong acidic or basic conditions are required in subsequent synthetic steps.
Protection Protocol (Williamson Ether Synthesis): [7][8]
-
To a stirred suspension of sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the secondary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol (Catalytic Hydrogenolysis): [2][9][10][11][12]
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in methanol or ethanol.
-
Add palladium on activated carbon (Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. Further purification may be performed if necessary.
Acetate Ester Protection
Acetate esters are readily prepared and cleaved, making them suitable for the protection of alcohols when mild protection and deprotection conditions are sufficient.
Protection Protocol: [3]
-
Dissolve the secondary alcohol (1.0 equiv) in pyridine.
-
Add acetic anhydride (1.5 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 15 minutes to 12 hours, monitoring by TLC.[3]
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol (Hydrolysis): [3][13][14][15]
-
Dissolve the acetate-protected alcohol (1.0 equiv) in methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for 15 minutes to 4 hours.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl).
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected alcohol.
Visualized Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies described above.
Caption: Overview of protecting group strategies for 1-bromo-2-octanol.
Caption: Experimental workflow for TBDMS protection and deprotection.
Caption: Experimental workflow for Benzyl ether protection and deprotection.
Caption: Experimental workflow for Acetate ester protection and deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. synarchive.com [synarchive.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. m.youtube.com [m.youtube.com]
- 13. portal.amelica.org [portal.amelica.org]
- 14. Alcohol or phenol synthesis by ester cleavage [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-bromo-2-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-bromo-2-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1-bromo-2-octanol synthesized from 1-octene and N-bromosuccinimide (NBS) in aqueous solution?
A1: The reaction of 1-octene with NBS in a nucleophilic solvent like water is expected to produce the desired 1-bromo-2-octanol. However, several side products and unreacted starting materials can complicate the purification process. These include:
-
2-bromo-1-octanol: This regioisomer can form depending on the reaction conditions.
-
1,2-dibromooctane: This can result from the addition of bromine across the double bond.
-
Unreacted 1-octene: Incomplete reaction will leave the starting material in the crude product.
-
Succinimide: This is a byproduct of the reaction with NBS.
-
Products of allylic bromination: Although less common in aqueous media, trace amounts of allylic bromination products may be present.
Q2: My crude 1-bromo-2-octanol is a dark color. What is the cause and how can I remove the color?
A2: A dark color in the crude product is often due to the presence of trace impurities and decomposition products. Purification by either fractional distillation under reduced pressure or column chromatography is typically effective in removing these colored impurities, yielding a colorless to pale yellow product.
Q3: What is the best method to purify crude 1-bromo-2-octanol on a large scale?
A3: For large-scale purification, fractional distillation under reduced pressure is generally the most efficient method. This technique separates compounds based on their boiling points. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the product.
Q4: Can I use column chromatography to purify 1-bromo-2-octanol?
A4: Yes, column chromatography is an excellent method for purifying 1-bromo-2-octanol, especially for smaller-scale reactions or when high purity is required. Silica gel is a suitable stationary phase, and a solvent system of hexane and ethyl acetate is commonly used for elution.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of 1-bromo-2-octanol.
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Bumping or uneven boiling | - Superheating of the liquid.- Inadequate stirring. | - Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure vigorous and even stirring. |
| Product is decomposing (darkening) in the distillation pot | - The distillation temperature is too high. | - Increase the vacuum (lower the pressure) to reduce the boiling point of the product. |
| Poor separation of product from impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Decrease the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product solidifying in the condenser | - The temperature of the condenser water is too low. | - Use slightly warmer water in the condenser or do not circulate cooling water if the product's melting point is a concern. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on TLC plate | - Inappropriate solvent system. | - Adjust the polarity of the solvent system. For 1-bromo-2-octanol, a good starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product. |
| Product is not eluting from the column | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluting solvent. For example, start with a low percentage of ethyl acetate in hexane and incrementally increase the concentration. |
| Cracking or channeling of the silica gel bed | - Improper packing of the column.- The column ran dry. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out during the loading or elution process. |
| Broad or tailing bands of the product | - The sample was loaded in too large a volume of solvent.- The column is overloaded. | - Dissolve the crude product in a minimal amount of the initial eluting solvent for loading.- Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). |
Experimental Protocols
Fractional Distillation under Reduced Pressure
Objective: To purify crude 1-bromo-2-octanol by separating it from lower and higher boiling point impurities.
Materials:
-
Crude 1-bromo-2-octanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source and gauge
-
Heating mantle
-
Magnetic stirrer and stir bar or boiling chips
Procedure:
-
Assemble the distillation apparatus. Ensure all joints are properly sealed and greased if necessary.
-
Place the crude 1-bromo-2-octanol and a magnetic stir bar or boiling chips into the round-bottom flask.
-
Begin stirring (if using a stir bar) and gradually apply vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
Monitor the temperature at the distillation head. The boiling point of 1-bromo-2-octanol will depend on the pressure. For a related compound, 8-bromo-1-octanol, the boiling point is 79-80 °C at 0.07 mmHg[1]. The boiling point of 1-bromo-2-octanol is expected to be in a similar range.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-bromo-2-octanol at the recorded pressure.
-
Once the main fraction has been collected, stop heating and allow the system to cool before releasing the vacuum.
Column Chromatography
Objective: To purify crude 1-bromo-2-octanol by separating it from impurities based on polarity.
Materials:
-
Crude 1-bromo-2-octanol
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude 1-bromo-2-octanol in a minimal amount of hexane or the initial eluting solvent.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of the initial eluting solvent to wash the sides of the column and allow it to enter the silica gel.
-
-
Elute the Column:
-
Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluting solvent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the 1-bromo-2-octanol.
-
-
Isolate the Product:
-
Combine the fractions containing the pure 1-bromo-2-octanol (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data
| Property | Value | Notes |
| Molecular Formula | C₈H₁₇BrO | |
| Molecular Weight | 209.12 g/mol | [2][3] |
| Boiling Point | 79-80 °C at 0.07 mmHg | This is for the related isomer 8-bromo-1-octanol and can be used as an estimate.[1] |
| Typical Yield | >50% | The theoretical yield for a kinetic resolution is 50%; however, stereoinversion techniques can be employed to potentially increase the yield.[2] |
Visualizations
Troubleshooting Logic for 1-bromo-2-octanol Purification
Caption: Troubleshooting workflow for the purification of 1-bromo-2-octanol.
General Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of 1-bromo-2-octanol.
References
Technical Support Center: Optimizing the Yield and Purity of 1-Bromo-2-octanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing and purifying 1-bromo-2-octanol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-bromo-2-octanol, focusing on the bromohydrin formation from 1-octene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: N-Bromosuccinimide (NBS) can decompose over time. 1-octene may have oxidized. 2. Insufficient Water: Water is a crucial nucleophile in the reaction. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 1. Use fresh, high-purity NBS and 1-octene. 2. Ensure an adequate amount of water is present in the solvent system (e.g., aqueous DMSO). 3. Maintain the reaction temperature in the recommended range (typically room temperature). |
| Presence of Allylic Bromination Side Products (e.g., 3-bromo-1-octene, 1-bromo-2-octene) | Incorrect Solvent System: Use of non-polar, non-nucleophilic solvents (e.g., CCl₄) favors free-radical allylic bromination over halohydrin formation. | Use a polar, nucleophilic solvent system. A mixture of dimethyl sulfoxide (DMSO) and water is highly effective for promoting the desired bromohydrin formation. |
| Formation of 1,2-dibromooctane | 1. Insufficient Water: If water concentration is too low, the bromide ion can act as the nucleophile, leading to dibromination. 2. Using Br₂ instead of NBS: Molecular bromine can sometimes lead to higher amounts of dibrominated byproducts. | 1. Increase the proportion of water in the solvent mixture. 2. N-bromosuccinimide (NBS) is the preferred brominating agent as it provides a slow, controlled release of bromine, which can minimize this side reaction. |
| Difficult Purification | 1. Incomplete Reaction: Presence of unreacted starting materials. 2. Formation of Emulsions during Workup: This can make phase separation challenging. 3. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting material. 2. During the aqueous workup, add brine (saturated NaCl solution) to help break emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, vacuum distillation can be an effective purification method. |
| Product Degradation (Formation of 2-octyloxirane) | Basic Conditions during Workup or Storage: Halohydrins can cyclize to form epoxides in the presence of a base. | Ensure the workup and storage conditions are neutral or slightly acidic. Avoid using strong bases during the purification steps. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The choice of solvent is critical in the bromination of 1-octene. The following table summarizes the product distribution for the reaction of 1-octene with NBS in different solvent systems, highlighting the importance of a polar, protic environment for the synthesis of 1-bromo-2-octanol.
| Substrate | Brominating Agent | Solvent System | Product(s) | Yield (%) | Reference(s) |
| 1-Octene | NBS | CCl₄ with peroxide initiator | 3-Bromo-1-octene | 17 | [1] |
| trans-1-Bromo-2-octene | 44 | [1] | |||
| cis-1-Bromo-2-octene | 39 | [1] | |||
| 1-Octene | NBS | Aqueous DMSO | 1-Bromo-2-octanol | High (specific yield not reported, but this is the expected major product) | [2] |
| trans-Stilbene | NBS | Aqueous DMSO | erythro-2-Bromo-1,2-diphenylethanol | ~95 (as a representative bromohydrin synthesis) | [3] |
Note: The reaction of 1-octene with NBS in a non-polar solvent like carbon tetrachloride (CCl₄) leads to allylic bromination products with a total yield of nearly 100%, and no significant formation of the desired 1-bromo-2-octanol.[1] In contrast, using a polar, nucleophilic solvent system like aqueous DMSO favors the formation of the bromohydrin.[2]
Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) preferred over molecular bromine (Br₂) for this synthesis?
A1: NBS is a safer and more convenient reagent to handle than liquid bromine.[2] It provides a low, steady concentration of bromine in the reaction mixture, which can help to minimize side reactions such as the formation of 1,2-dibromooctane.[2]
Q2: What is the role of water in the reaction?
A2: Water acts as the nucleophile. After the initial electrophilic attack of bromine on the double bond of 1-octene to form a cyclic bromonium ion, water attacks this intermediate. This leads to the formation of the bromohydrin. In the absence of a nucleophilic solvent like water, the bromide ion would attack, leading to the dibrominated product.[4]
Q3: What is the expected regioselectivity of the reaction?
A3: The reaction follows Markovnikov's rule. The nucleophile (water) attacks the more substituted carbon of the bromonium ion intermediate. Therefore, the hydroxyl group will be on the C2 position, and the bromine atom will be on the C1 position, yielding 1-bromo-2-octanol.[4]
Q4: What is the stereochemistry of the product?
A4: The reaction proceeds via an anti-addition mechanism. The water molecule attacks the bromonium ion from the opposite face, resulting in a trans relationship between the bromine and hydroxyl groups.[4] Since 1-octene is a prochiral starting material, this reaction will produce a racemic mixture of (2R,1S)-1-bromo-2-octanol and (2S,1R)-1-bromo-2-octanol.
Q5: How can I confirm the formation of 1-bromo-2-octanol and check for impurities?
A5: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q6: Can I use other nucleophiles besides water?
A6: Yes. If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol), the corresponding bromoether will be formed instead of the bromohydrin.
Experimental Protocol: Synthesis of 1-Bromo-2-octanol
This protocol describes a general procedure for the synthesis of 1-bromo-2-octanol from 1-octene using N-bromosuccinimide in an aqueous DMSO solvent system.
Materials:
-
1-Octene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene in a mixture of DMSO and water (e.g., a 4:1 v/v ratio).
-
Addition of NBS: Cool the mixture in an ice bath. Slowly add N-bromosuccinimide (1.1 equivalents) to the stirred solution in portions. The reaction is exothermic, so maintain the temperature below 20°C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 1-octene is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with:
-
Saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Brine to aid in phase separation and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-2-octanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure 1-bromo-2-octanol.
Visualizations
Experimental Workflow for the Synthesis of 1-Bromo-2-octanol
Caption: Experimental workflow for the synthesis and purification of 1-bromo-2-octanol.
Reaction Mechanism: Formation of 1-Bromo-2-octanol
Caption: Simplified mechanism of bromohydrin formation from 1-octene.
References
Technical Support Center: Synthesis of 1-Bromo-2-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-bromo-2-octanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-bromo-2-octanol?
The most prevalent laboratory synthesis involves the formation of a bromohydrin from 1-octene. This is typically achieved by reacting 1-octene with a bromine source, such as N-bromosuccinimide (NBS), in the presence of a nucleophilic solvent like water, often mixed with a co-solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Q2: What are the expected regio- and stereoselectivity of the bromohydrin formation from 1-octene?
The reaction is highly regioselective and follows Markovnikov's rule. The hydroxyl group (-OH) adds to the more substituted carbon of the double bond (C2), while the bromine atom (Br) adds to the less substituted carbon (C1). The addition is stereospecifically anti, meaning the -OH and -Br groups will be on opposite faces of the original double bond.
Q3: I see multiple products on my TLC/GC-MS analysis. What are the likely side products?
Common side products in the synthesis of 1-bromo-2-octanol from 1-octene include:
-
1,2-Dibromooctane: The product of dibromination of the alkene.
-
2-Bromo-1-octanol: The regioisomer of the desired product.
-
Allylic bromination products: (E/Z)-1-bromo-2-octene and 3-bromo-1-octene, which arise from a radical substitution pathway.
-
1,2-Epoxyoctane: Formed by the intramolecular cyclization of 1-bromo-2-octanol, especially under basic conditions.
-
Bromo-ether: If an alcohol is used as a solvent or co-solvent.
Q4: My reaction yield is low. What are the potential causes?
Low yields can result from several factors:
-
Incomplete reaction due to insufficient reaction time or low temperature.
-
Formation of significant amounts of side products.
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Loss of product during workup and purification.
-
Decomposition of the product, which can be sensitive to heat and base.
-
Use of old or impure reagents, particularly the brominating agent.
Q5: Is it possible to synthesize 1-bromo-2-octanol from a different starting material?
Yes, an alternative route is the reduction of 1-bromo-2-octanone. This method is particularly useful for producing enantiomerically pure 1-bromo-2-octanol through stereoselective reduction using biocatalysis (e.g., with alcohol dehydrogenases) or chiral reducing agents.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-bromo-2-octanol and provides potential causes and solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| High proportion of 1,2-dibromooctane | - Reaction run in a non-polar, non-nucleophilic solvent (e.g., CCl₄, CH₂Cl₂).- High local concentration of bromide ions. | - Ensure the use of a nucleophilic solvent system (e.g., DMSO/water, THF/water).- Use a bromine source like NBS that generates Br₂ in situ at a low concentration.- Add the brominating agent slowly to the reaction mixture. |
| Significant amount of the regioisomer 2-bromo-1-octanol | - While the reaction is highly regioselective for 1-bromo-2-octanol, trace amounts of the anti-Markovnikov product can form. | - This is an inherent, though minor, pathway. Purification by column chromatography is the most effective way to separate the isomers. |
| Presence of allylic bromination products | - Reaction conditions favoring a radical mechanism (e.g., presence of radical initiators, high temperatures, or non-polar solvents). | - Ensure the reaction is performed in the dark and at a controlled, low-to-ambient temperature.- Avoid the use of radical initiators (e.g., AIBN, peroxides) unless allylic bromination is the desired outcome.- Use a polar, nucleophilic solvent system. |
| Formation of 1,2-epoxyoctane during or after the reaction | - The reaction mixture becoming basic during workup.- Prolonged heating of the isolated 1-bromo-2-octanol. | - Maintain a neutral or slightly acidic pH during the aqueous workup.- Avoid the use of strong bases for quenching the reaction.- Use mild conditions for purification and avoid high temperatures during solvent evaporation. |
| Unexpected formation of a bromo-ether | - Use of an alcohol (e.g., methanol, ethanol) as a co-solvent. The alcohol acts as a competing nucleophile with water. | - If the bromohydrin is the desired product, use a non-alcoholic co-solvent like DMSO or THF.- If the bromo-ether is a recurring issue, increase the proportion of water in the solvent mixture. |
| Low or no conversion of 1-octene | - Deactivated brominating agent (e.g., old NBS).- Reaction temperature is too low.- Insufficient reaction time. | - Use freshly opened or purified NBS.- Allow the reaction to warm to room temperature if it is being run at low temperatures.- Monitor the reaction by TLC or GC to determine the optimal reaction time. |
Quantitative Data on Side Products
The following table summarizes the typical distribution of products under different reaction conditions.
| Reaction Conditions | 1-Bromo-2-octanol | 1,2-Dibromooctane | Allylic Bromination Products |
| NBS in DMSO/H₂O | Major Product | Minor Side Product | Trace Amounts |
| NBS in CCl₄ with radical initiator | Not Formed | Minor Side Product | Major Products (~17% 3-bromo-1-octene, ~83% (E/Z)-1-bromo-2-octene) |
| Br₂ in CH₂Cl₂ | Not Formed | Major Product | Minor Side Product |
Experimental Protocols
Synthesis of 1-Bromo-2-octanol from 1-Octene
This protocol is a representative method for the synthesis of 1-bromo-2-octanol via bromohydrin formation.
Materials:
-
1-Octene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add N-bromosuccinimide (1.1 equivalents) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-bromo-2-octanol.
Visualizations
Reaction Pathway for the Synthesis of 1-Bromo-2-octanol and Common Side Products
Caption: Main and side reaction pathways in 1-bromo-2-octanol synthesis.
Troubleshooting Logic for Unexpected Products
Caption: Troubleshooting workflow for identifying the cause of side products.
Technical Support Center: Stereoselective Synthesis of 1-Bromo-2-Octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-bromo-2-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving a stereoselective synthesis of 1-bromo-2-octanol?
A1: The main approaches to introduce stereoselectivity in the synthesis of 1-bromo-2-octanol involve:
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Stereospecific ring-opening of a chiral epoxide (1,2-epoxyoctane): This is a widely used method where the stereochemistry of the starting epoxide dictates the stereochemistry of the product. The ring-opening is typically an SN2 reaction, leading to inversion of configuration at the site of nucleophilic attack.
-
Enzymatic kinetic resolution: This method uses enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. This can be applied to the racemic epoxide or a derivative.
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Asymmetric reduction of a prochiral ketone: The precursor, 1-bromo-2-octanone, can be enantioselectively reduced to 1-bromo-2-octanol using chiral reducing agents or enzymes like alcohol dehydrogenases (ADHs).[1]
Q2: How can I obtain enantiomerically pure 1,2-epoxyoctane as a starting material?
A2: Enantiomerically pure 1,2-epoxyoctane can be prepared through several methods:
-
Sharpless Asymmetric Epoxidation of 1-octene: This method uses a titanium isopropoxide catalyst and a chiral diethyl tartrate (DET) ligand to direct the epoxidation of the allylic alcohol precursor, 1-octen-3-ol, in an enantioselective manner.[2][3] The resulting epoxy alcohol can then be converted to 1,2-epoxyoctane.
-
Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxyoctane: This method employs a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the other enantiomer in high enantiomeric excess.[4][5][6]
Q3: What is the expected stereochemical outcome of the ring-opening of 1,2-epoxyoctane with a bromide source?
A3: The ring-opening of an epoxide with a nucleophile like bromide is typically an SN2 reaction. This means the nucleophile will attack from the backside, leading to an inversion of configuration at the stereocenter that is attacked. For a terminal epoxide like 1,2-epoxyoctane, the attack will preferentially occur at the less sterically hindered primary carbon (C1).
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Racemization of the starting epoxide | Ensure the enantiomeric purity of the starting 1,2-epoxyoctane using chiral HPLC or GC. If using a kinetic resolution method, ensure the reaction does not proceed past 50% conversion to maximize the ee of the remaining epoxide. |
| Non-stereospecific reaction conditions | For epoxide ring-opening, ensure the reaction proceeds via an SN2 mechanism. Avoid strongly acidic conditions that can lead to carbocation intermediates and racemization.[7][8][9] Use of a mild Lewis acid or base catalysis is recommended. |
| Inefficient chiral catalyst or enzyme | Verify the activity and purity of the chiral catalyst or enzyme. For enzymatic reactions, ensure optimal pH, temperature, and buffer conditions.[10][11] For catalyst-based reactions, ensure anhydrous conditions if required. |
| Incorrect choice of chiral ligand in Sharpless epoxidation | The choice of (+)-DET or (-)-DET determines the facial selectivity of the epoxidation. Ensure you are using the correct ligand to obtain the desired epoxide enantiomer.[2][3] |
Issue 2: Poor Regioselectivity in Epoxide Ring-Opening
| Potential Cause | Troubleshooting Steps |
| Acid-catalyzed ring-opening | In acidic conditions, the reaction can have SN1 character, leading to nucleophilic attack at the more substituted carbon (C2).[7][8][9] This results in the formation of the regioisomeric product, 2-bromo-1-octanol. |
| Solution | To favor the formation of 1-bromo-2-octanol, use basic or neutral conditions for the ring-opening. This promotes an SN2 reaction where the nucleophile attacks the less sterically hindered primary carbon (C1).[7] |
| Choice of bromide source | The use of HBr can promote acid-catalyzed ring-opening. Consider using a salt like LiBr or NaBr with a Lewis acid catalyst to promote regioselective attack at C1. |
Experimental Protocols
Protocol 1: Stereospecific Ring-Opening of (S)-1,2-Epoxyoctane
This protocol describes the synthesis of (R)-1-bromo-2-octanol from (S)-1,2-epoxyoctane.
Materials:
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(S)-1,2-Epoxyoctane
-
Lithium bromide (LiBr), anhydrous
-
Acetic acid (glacial)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-1,2-epoxyoctane (1.0 eq) in diethyl ether.
-
Add anhydrous lithium bromide (1.5 eq) to the solution.
-
Slowly add glacial acetic acid (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure (R)-1-bromo-2-octanol.
Protocol 2: Enzymatic Asymmetric Reduction of 1-Bromo-2-octanone
This protocol outlines the synthesis of (S)-1-bromo-2-octanol using an alcohol dehydrogenase.
Materials:
-
1-Bromo-2-octanone
-
Alcohol dehydrogenase (ADH) from a suitable source (e.g., Rhodococcus ruber)
-
NADH or NADPH as a cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (pH 7.0)
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Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add 1-bromo-2-octanone (1.0 eq), NADH or NADPH (catalytic amount), and the components of the cofactor regeneration system.
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Initiate the reaction by adding the alcohol dehydrogenase.
-
Maintain the reaction at the optimal temperature for the enzyme (e.g., 30 °C) and stir. Monitor the progress of the reaction by chiral HPLC or GC.
-
Once the desired conversion is reached, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extract the product into the organic layer. Repeat the extraction process.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain enantiomerically enriched (S)-1-bromo-2-octanol.
Data Presentation
Table 1: Comparison of Stereoselective Methods for 1-Bromo-2-Octanol Synthesis
| Method | Starting Material | Chiral Source | Typical Enantiomeric Excess (ee) | Key Considerations |
| Asymmetric Epoxidation followed by Ring-Opening | 1-Octene | Sharpless Catalyst (e.g., Ti(O-iPr)4 / (+)-DET) | >90% | Requires a two-step process. The choice of DET enantiomer determines the product's absolute stereochemistry.[2][3] |
| Hydrolytic Kinetic Resolution (HKR) followed by Ring-Opening | Racemic 1,2-Epoxyoctane | Jacobsen's Catalyst ((salen)Co(III)) | >99% for the recovered epoxide | The maximum theoretical yield is 50%. The diol byproduct also has high ee.[4][5][6] |
| Enzymatic Reduction | 1-Bromo-2-octanone | Alcohol Dehydrogenase (ADH) | >99% | Requires careful selection of the enzyme and optimization of reaction conditions.[1] |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Significant improvement of the enantioselectivity of a halohydrin dehalogenase for asymmetric epoxide ring opening reactions by protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for the bromination of 2-octanol
This guide provides troubleshooting advice and frequently asked questions for the bromination of 2-octanol, a common synthetic transformation in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting 2-octanol to 2-bromooctane?
The most common and effective reagents for the bromination of 2-octanol, a secondary alcohol, are phosphorus tribromide (PBr₃) and hydrobromic acid (HBr).[1][2] PBr₃ is often preferred as it proceeds via an Sɴ2 mechanism, which offers better control over stereochemistry and avoids carbocation rearrangements that can occur with HBr.[3][4]
Q2: My reaction yield is low. What are the potential causes and solutions?
Low yields in the bromination of 2-octanol can stem from several factors. Refer to the table below for common causes and recommended solutions.
Q3: I'm observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a common issue. With HBr, carbocation rearrangements can lead to isomeric bromides.[4] Using PBr₃, which favors an Sɴ2 pathway, can minimize this.[3][4] Other potential side products include ethers (if alcohols are present in the workup) and elimination products (alkenes). Careful control of reaction temperature and immediate workup after completion can reduce the formation of these impurities.
Q4: How does the choice of reagent affect the stereochemistry of the product?
The stereochemistry of the resulting 2-bromooctane is directly dependent on the reaction mechanism.
-
PBr₃: This reaction proceeds through an Sɴ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.[4][5][6] If you start with (R)-2-octanol, you will obtain (S)-2-bromooctane.
-
HBr: The reaction with HBr can proceed through an Sɴ1 or Sɴ2 pathway for secondary alcohols.[2][7] An Sɴ1 pathway would lead to a racemic mixture (both R and S enantiomers), while an Sɴ2 pathway would result in inversion. The reaction conditions, particularly the solvent, can influence the predominant pathway.
Q5: What is the best work-up procedure to isolate pure 2-bromooctane?
A typical work-up procedure involves quenching the reaction, separating the organic layer, washing it to remove impurities, drying, and finally, purifying the product. A detailed protocol is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the reaction is stirred efficiently. - Extend the reaction time or gently heat the mixture if the starting material is still present (monitor by TLC). |
| Decomposition of PBr₃ | - Use a fresh bottle of PBr₃. PBr₃ is sensitive to moisture and can decompose. | |
| Loss of product during workup | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. - Avoid vigorous shaking during washing to prevent emulsion formation. | |
| Side reactions (e.g., elimination) | - Maintain a low reaction temperature. For PBr₃ reactions, this is typically 0 °C to room temperature. | |
| Presence of Unreacted 2-Octanol | Insufficient brominating agent | - Use a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents). |
| Short reaction time | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. | |
| Product is Contaminated with Acidic Impurities | Incomplete neutralization | - Ensure thorough washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases. |
| Formation of an Emulsion During Workup | Vigorous shaking of the separatory funnel | - Gently invert the separatory funnel multiple times instead of vigorous shaking. - If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. |
Experimental Protocols
Bromination of 2-Octanol using Phosphorus Tribromide (PBr₃)
This protocol is based on a typical Sɴ2 reaction for the conversion of a secondary alcohol to an alkyl bromide.
Materials:
-
2-Octanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.
-
Addition of PBr₃: Slowly add PBr₃ (0.33 to 0.4 equivalents) to the stirred solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture over ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-bromooctane can be further purified by distillation.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight of 2-Octanol | 130.23 g/mol | General Chemical Data |
| Molecular Weight of 2-Bromooctane | 193.10 g/mol | General Chemical Data |
| Typical Yield with PBr₃ | >60% | [3] |
| Stoichiometry (2-Octanol : PBr₃) | 3 : 1 (theoretically, but often a slight excess of PBr₃ is used per alcohol equivalent) | General Protocol |
| Reaction Temperature (PBr₃) | 0 °C to Room Temperature | General Protocol |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bromination of 2-octanol.
Sɴ2 Reaction Mechanism
Caption: Sɴ2 mechanism for the bromination of 2-octanol with PBr₃.
References
removal of unreacted starting material from 1-bromo-2-octanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting material from 1-bromo-2-octanol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 1-bromo-2-octanol?
A1: The most common laboratory synthesis of 1-bromo-2-octanol involves the reaction of 1-octene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as aqueous dimethyl sulfoxide (DMSO).[1] This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to form the bromohydrin.[1][2]
Q2: What are the main impurities I should expect in my crude 1-bromo-2-octanol product?
A2: The primary impurities are typically unreacted 1-octene and the byproduct from NBS, succinimide. Depending on the reaction conditions, you may also have side products such as 1,2-dibromooctane or products of allylic bromination, like 3-bromo-1-octene and 1-bromo-2-octene.[3][4]
Q3: What are the key physical property differences I can exploit for purification?
A3: Purification strategies rely on the differences in boiling points, polarities, and solubilities of the product and impurities. 1-bromo-2-octanol is a polar molecule due to the hydroxyl group and has a significantly higher boiling point than the nonpolar starting material, 1-octene. Succinimide is a solid and is soluble in water, which allows for its removal through aqueous extraction. A summary of relevant physical properties is provided in the table below.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| 1-Bromo-2-octanol | C₈H₁₇BrO | 209.12 | ~105-107 (at 10 mmHg) (estimated) | Liquid at room temp. | Sparingly soluble in water; soluble in organic solvents. |
| 1-Octene | C₈H₁₆ | 112.21 | 121-123 | -101.7 | Insoluble in water; soluble in organic solvents. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Decomposes | 175-180 | Slightly soluble in water; soluble in acetone, THF, DMF, DMSO. |
| Succinimide | C₄H₅NO₂ | 99.09 | 287-289 | 125-127 | Soluble in water and ethanol. |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1-bromo-2-octanol.
Issue 1: My crude product is a yellow-orange color.
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Possible Cause: The color is likely due to the presence of residual bromine (Br₂), which can form from the decomposition of NBS, especially in the presence of light or acid.
-
Troubleshooting Steps:
-
Aqueous Wash: Wash the organic layer with an aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the color disappears. This will quench any remaining bromine.
-
Monitor pH: Ensure that the reaction mixture is not overly acidic, as this can promote NBS decomposition.
-
Issue 2: I am having difficulty separating the organic and aqueous layers during extraction.
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Possible Cause: Emulsion formation can occur, especially if the mixture is shaken too vigorously.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up emulsions.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
-
Issue 3: My final product is still contaminated with 1-octene after distillation.
-
Possible Cause: Inefficient fractional distillation. The boiling point difference between 1-octene (121-123 °C) and 1-bromo-2-octanol is significant, but a simple distillation may not be sufficient for complete separation.
-
Troubleshooting Steps:
-
Fractional Distillation Setup: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.
-
Slow and Steady: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column.
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Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling points of both compounds and can enhance the separation while preventing potential decomposition of the product at high temperatures.
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Issue 4: Column chromatography is not effectively separating the product from impurities.
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Possible Cause: Incorrect choice of solvent system (eluent) or improper column packing.
-
Troubleshooting Steps:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal eluent for separation. The desired product, being more polar than 1-octene, should have a lower Rf value.
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Solvent Gradient: Start with a nonpolar eluent (e.g., hexane) to elute the nonpolar impurities like 1-octene. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar 1-bromo-2-octanol.
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Proper Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.
-
Experimental Protocols
Detailed Methodology for the Purification of 1-Bromo-2-octanol
This protocol assumes the synthesis was performed by reacting 1-octene with NBS in an aqueous solvent.
-
Quenching and Initial Workup:
-
After the reaction is complete (as determined by TLC or GC analysis), cool the reaction mixture to room temperature.
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If the solution is colored, add a 10% aqueous solution of sodium bisulfite dropwise with stirring until the color disappears.
-
Transfer the mixture to a separatory funnel.
-
-
Liquid-Liquid Extraction:
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Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the separatory funnel and shake to mix.
-
Allow the layers to separate. The organic layer will contain the 1-bromo-2-octanol and unreacted 1-octene, while the aqueous layer will contain succinimide and other water-soluble byproducts.
-
Drain the aqueous layer.
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Wash the organic layer sequentially with:
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Deionized water (2 x 50 mL for a ~100 mL organic layer) to remove residual succinimide.
-
Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic byproducts.
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Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to aid in drying.
-
-
After each wash, allow the layers to separate and drain the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.
-
Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.
-
-
Solvent Removal:
-
Remove the extraction solvent using a rotary evaporator.
-
-
Final Purification (Choose one of the following methods):
-
A) Fractional Vacuum Distillation:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Heat the crude product slowly under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 1-bromo-2-octanol (the boiling point will depend on the pressure). Unreacted 1-octene will distill at a lower temperature.
-
-
B) Column Chromatography:
-
Prepare a silica gel column using a suitable nonpolar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the nonpolar solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure 1-bromo-2-octanol.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Mandatory Visualization
References
Technical Support Center: Large-Scale Purification of 1-Bromo-2-Octanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-bromo-2-octanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 1-bromo-2-octanol, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity of 1-Bromo-2-Octanol After Distillation
-
Question: After fractional vacuum distillation, the purity of my 1-bromo-2-octanol is lower than expected. What are the possible causes and how can I improve it?
-
Answer: Low purity after distillation can stem from several factors:
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Inadequate Separation of Isomers: If the synthesis involved the bromination of 2-octanol using hydrobromic acid (HBr), carbocation rearrangements can lead to the formation of isomeric byproducts, which may have boiling points close to the desired product.[1]
-
Presence of Unreacted Starting Material: Incomplete reaction can leave residual 2-octanol in the mixture.
-
Formation of Side Products: The use of phosphorus tribromide (PBr3) can lead to the formation of phosphite ester byproducts.[2]
-
Thermal Decomposition: 1-Bromo-2-octanol may be susceptible to decomposition at elevated temperatures, even under vacuum.
Solutions:
-
Optimize Distillation Parameters: Ensure your vacuum fractional distillation setup is efficient. Use a column with a high number of theoretical plates and maintain a slow and steady distillation rate.[3] Wrapping the distillation column with insulation can help maintain the temperature gradient.
-
Pre-distillation Wash: Before distillation, wash the crude product with water to remove any water-soluble impurities and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Use of PBr3: Consider using PBr3 for the bromination of 2-octanol as it is less prone to causing rearrangements compared to HBr, leading to a cleaner crude product.[2][4][]
-
Lower Distillation Temperature: If thermal decomposition is suspected, reduce the distillation temperature by applying a higher vacuum.
-
Issue 2: Product Loss During Purification
-
Question: I am experiencing significant loss of 1-bromo-2-octanol during the purification process. What are the common causes and how can I minimize it?
-
Answer: Product loss can occur at various stages of purification:
-
Multiple Liquid-Liquid Extractions: Each extraction step can lead to some loss of product in the aqueous phase.
-
Adsorption on Stationary Phase in Chromatography: During column chromatography, the product can irreversibly adsorb to the stationary phase, especially if it is highly polar.
-
Co-distillation with Solvents: If residual low-boiling solvents from the reaction or extraction are present, they can co-distill with the product, leading to inaccurate fraction collection.
-
Decomposition: As mentioned earlier, thermal decomposition during distillation is a potential cause of product loss.
Solutions:
-
Minimize Extraction Steps: Optimize your extraction protocol to use the minimum number of extractions required for effective separation.
-
Proper Chromatography Technique: When using column chromatography, choose a solvent system that provides good separation while ensuring the product elutes effectively. A gradient elution might be necessary.
-
Thorough Drying of Crude Product: Before distillation, ensure the crude product is thoroughly dried to remove any residual solvents.
-
Careful Monitoring of Distillation: Closely monitor the temperature and pressure during distillation to collect the desired fraction accurately.
-
Issue 3: Difficulty in Removing Phosphite Ester Byproducts
-
Question: When using PBr3 for synthesis, I am struggling to remove the resulting phosphite ester byproducts from my 1-bromo-2-octanol. What is the best approach?
-
Answer: Phosphite esters are common byproducts when using PBr3.[2]
Solutions:
-
Aqueous Workup: After the reaction, quenching the mixture with a large volume of water can help hydrolyze some of the phosphorus byproducts.
-
Methanol Treatment: Processing the reaction mixture with methanol instead of water can be effective for acid-sensitive compounds and can help in removing phosphite esters.[2]
-
Column Chromatography: Flash column chromatography is an effective method for separating 1-bromo-2-octanol from less polar phosphite esters. A suitable solvent system, such as a hexane/ethyl acetate gradient, should be employed.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the large-scale purification of 1-bromo-2-octanol.
-
What is the most suitable large-scale purification method for 1-bromo-2-octanol?
For large-scale purification, vacuum fractional distillation is generally the most cost-effective and efficient method. It is well-suited for separating compounds with different boiling points. However, if the crude product contains impurities with very similar boiling points, a subsequent purification step using large-scale column chromatography (such as flash chromatography or preparative HPLC) may be necessary to achieve high purity.[6][7]
-
What are the expected impurities in the synthesis of 1-bromo-2-octanol?
The impurities depend on the synthetic route:
-
From 2-octanol and HBr: Unreacted 2-octanol, isomeric bromo-octanols (due to carbocation rearrangements), and potentially small amounts of octenes from elimination reactions.[1]
-
From 2-octanol and PBr3: Unreacted 2-octanol and organophosphorus byproducts such as dialkyl and trialkyl phosphites (BrP(OR)2, P(OR)3).[2]
-
-
How can I monitor the purity of 1-bromo-2-octanol during purification?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique to monitor the purity. It can separate the components of the mixture and provide information about their molecular weight, helping to identify the main product and any impurities.[1] High-Performance Liquid Chromatography (HPLC) can also be used, especially for analyzing the enantiomeric purity if a chiral separation is required.
-
Is 1-bromo-2-octanol prone to decomposition during purification?
While specific data for 1-bromo-2-octanol is limited, haloalcohols can be sensitive to heat. It is advisable to use the lowest possible temperature for distillation by applying a high vacuum to minimize the risk of decomposition.
-
What are the key safety precautions to take during the large-scale purification of 1-bromo-2-octanol?
-
Work in a well-ventilated area, preferably a fume hood, especially when handling PBr3, which can release toxic fumes.[2]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Be cautious when performing vacuum distillation, as implosion of glassware is a risk. Inspect all glassware for cracks or defects before use.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Quantitative Data
Table 1: Physical Properties of a Related Compound (8-Bromo-1-octanol)
| Property | Value |
| Molecular Formula | C8H17BrO |
| Molecular Weight | 209.12 g/mol |
| Density | 1.22 g/mL at 25 °C |
Experimental Protocols
1. Large-Scale Vacuum Fractional Distillation
This protocol outlines a general procedure for the purification of 1-bromo-2-octanol on a large scale.
-
Apparatus:
-
Large round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a vacuum trap and manometer
-
Heating mantle with a stirrer
-
-
Procedure:
-
Ensure all glassware is dry and free of defects.
-
Charge the crude 1-bromo-2-octanol into the round-bottom flask. Add a magnetic stir bar for smooth boiling.
-
Assemble the vacuum fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to the vacuum pump with a trap in between.
-
Slowly evacuate the system to the desired pressure.
-
Begin stirring and gradually heat the flask using the heating mantle.
-
Observe the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.
-
As the temperature stabilizes at the boiling point of 1-bromo-2-octanol at the given pressure, collect the main fraction in a clean receiving flask.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.
-
Stop heating, allow the apparatus to cool down, and then slowly release the vacuum before dismantling.
-
2. Large-Scale Flash Column Chromatography
This protocol provides a general guideline for purification using flash chromatography.
-
Apparatus and Materials:
-
Large glass chromatography column with a stopcock
-
Silica gel (for flash chromatography)
-
Sand
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection flasks or tubes
-
Air or nitrogen source for applying pressure
-
-
Procedure:
-
Select an appropriate solvent system by running analytical Thin Layer Chromatography (TLC) to achieve good separation of 1-bromo-2-octanol from its impurities.
-
Pack the column with silica gel as a slurry in the initial eluent.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Pre-elute the column with the initial solvent.
-
Dissolve the crude 1-bromo-2-octanol in a minimum amount of the eluent and load it onto the column.
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in separate flasks or tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-bromo-2-octanol.
-
Visualizations
Caption: Workflow for the synthesis and purification of 1-bromo-2-octanol.
Caption: Troubleshooting decision tree for low purity of 1-bromo-2-octanol.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 3. 8-Bromo-1-octanol synthesis - chemicalbook [chemicalbook.com]
- 4. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 2-Octanol, 1-bromo- | 26818-06-4 | Benchchem [benchchem.com]
minimizing byproduct formation in 1-bromo-2-octanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 1-bromo-2-octanol. The focus is on minimizing byproduct formation during its synthesis from 1-octene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-bromo-2-octanol, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of 1-bromo-2-octanol and significant formation of 1,2-dibromooctane. | The reaction solvent is not sufficiently nucleophilic, allowing the bromide ion to compete with water in attacking the bromonium ion intermediate. | - Use a highly aqueous solvent system: A common and effective solvent system is a mixture of dimethyl sulfoxide (DMSO) and water. The high concentration of water acts as a nucleophile, favoring the formation of the bromohydrin over the dibromide. - Ensure proper mixing: Vigorous stirring is essential to ensure the aqueous and organic phases are well-mixed, allowing the water to be readily available for the reaction. |
| Presence of 1,2-epoxyoctane in the product mixture. | The reaction mixture is basic, or a base is used during the work-up while the bromohydrin is still in a protic solvent. This promotes an intramolecular SN2 reaction (Williamson ether synthesis) where the alkoxide of the bromohydrin displaces the bromide. | - Maintain neutral or slightly acidic conditions: Avoid the use of basic reagents during the reaction and initial work-up. - Careful work-up: If a basic wash is necessary to remove acidic byproducts, ensure the desired bromohydrin is first extracted into an aprotic organic solvent to minimize the intramolecular reaction. |
| Formation of allylic bromination byproducts (e.g., 1-bromo-2-octene, 3-bromo-1-octene). | The reaction is proceeding via a radical pathway. This is more likely when using N-bromosuccinimide (NBS) in non-polar solvents, especially in the presence of light or radical initiators. | - Use a polar, aqueous solvent system: The use of aqueous DMSO favors the ionic pathway for bromohydrin formation over the radical pathway for allylic bromination. - Control the reaction temperature: Lower temperatures generally favor the ionic addition reaction over radical substitution. - Avoid light and radical initiators: Conduct the reaction in a flask protected from direct light and ensure that no radical initiators are present in the starting materials or solvents. |
| Incomplete reaction; unreacted 1-octene remains. | Insufficient amount of brominating agent or insufficient reaction time. | - Use a slight excess of the brominating agent: Employing a small excess (e.g., 1.1 equivalents) of NBS can help drive the reaction to completion. - Monitor the reaction: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting material and determine the appropriate reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-bromo-2-octanol from 1-octene?
The most common and generally effective method is the formation of a bromohydrin by reacting 1-octene with a brominating agent in the presence of water as a nucleophile. A widely used reagent for this transformation is N-bromosuccinimide (NBS) in a mixture of dimethyl sulfoxide (DMSO) and water.
Q2: What are the primary byproducts in the synthesis of 1-bromo-2-octanol?
The three main byproducts to be aware of are:
-
1,2-Dibromooctane: Formed when a bromide ion, instead of a water molecule, attacks the intermediate bromonium ion.
-
1,2-Epoxyoctane: Results from an intramolecular SN2 reaction of the 1-bromo-2-octanol product, typically under basic conditions.
-
Allylic Bromides (e.g., 1-bromo-2-octene, 3-bromo-1-octene): These are products of a competing free radical substitution reaction.
Q3: How can I minimize the formation of 1,2-dibromooctane?
To minimize the formation of the dibromide, it is crucial to use a solvent system where water is present in a high enough concentration to outcompete the bromide ion as the nucleophile. An aqueous DMSO mixture is effective for this purpose.
Q4: What conditions favor the formation of the unwanted 1,2-epoxyoctane byproduct?
The presence of a base will deprotonate the hydroxyl group of 1-bromo-2-octanol, forming an alkoxide. This alkoxide can then readily displace the adjacent bromide via an intramolecular Williamson ether synthesis to form the epoxide. To avoid this, maintain neutral or slightly acidic conditions throughout the reaction and work-up.
Q5: How do I prevent allylic bromination from occurring?
Allylic bromination is a radical-mediated process. To suppress this side reaction:
-
Use a polar, aqueous solvent system (like aqueous DMSO) which favors the ionic mechanism of bromohydrin formation.
-
Keep the reaction at a controlled, moderate temperature (e.g., room temperature).
-
Protect the reaction from light, which can initiate radical chain reactions.
Experimental Protocol: Selective Synthesis of 1-Bromo-2-octanol
This protocol is designed to maximize the yield of 1-bromo-2-octanol while minimizing the formation of common byproducts.
Materials:
-
1-Octene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 equivalent) in a mixture of DMSO and water (e.g., a 4:1 v/v ratio).
-
Addition of NBS: Cool the solution in an ice bath to 0-5 °C. Slowly add N-bromosuccinimide (1.1 equivalents) in portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC or GC until the 1-octene is consumed (typically 1-2 hours).
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic components) and then with brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-2-octanol.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflow
Reaction Pathways for 1-Octene Bromination
Caption: Reaction pathways in the bromination of 1-octene.
Experimental Workflow for Selective 1-Bromo-2-octanol Synthesis
Caption: Workflow for the synthesis of 1-bromo-2-octanol.
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-bromo-2-octanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes for the preparation of 1-bromo-2-octanol, a versatile bifunctional molecule valuable in organic synthesis. The routes discussed are the bromohydrin formation from 1-octene, the ring-opening of 1,2-epoxyoctane, and the reduction of 1-bromo-2-octanone. Each method is evaluated based on its reaction mechanism, regioselectivity, and overall efficiency, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| 1. Bromohydrin Formation | 1-Octene | N-Bromosuccinimide (NBS), H₂O, DMSO | Moderate to High | Readily available starting material, one-pot reaction. | Potential for side products, regioselectivity can be solvent-dependent. |
| 2. Epoxide Ring-Opening | 1,2-Epoxyoctane | Hydrobromic acid (HBr) or Lithium Bromide (LiBr) | High | High regioselectivity, clean reaction. | Requires pre-synthesis of the epoxide starting material. |
| 3. Ketone Reduction | 1-Bromo-2-octanone | Sodium borohydride (NaBH₄) | High | Mild reaction conditions, high yield. | Requires synthesis of the α-bromo ketone precursor. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route from the starting material to the final product, 1-bromo-2-octanol.
Figure 1: Synthetic pathways to 1-bromo-2-octanol.
Route 1: Bromohydrin Formation from 1-Octene
This method involves the electrophilic addition of bromine and a hydroxyl group across the double bond of 1-octene. The reaction is typically carried out using N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (DMSO) and water. This combination generates a "Br-OH" equivalent in situ.
The mechanism proceeds through a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by water occurs at the more substituted carbon (Markovnikov's rule), leading to the desired 1-bromo-2-octanol with high regioselectivity.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octene (1.0 eq) in a 1:1 mixture of DMSO and water.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-bromo-2-octanol.
Route 2: Ring-Opening of 1,2-Epoxyoctane
This synthetic route utilizes the acid-catalyzed nucleophilic ring-opening of a pre-formed epoxide, 1,2-epoxyoctane. The reaction with a bromide source, such as hydrobromic acid or lithium bromide in the presence of an acid catalyst, is highly regioselective.
The mechanism involves the protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack. The bromide ion then attacks the less sterically hindered carbon (C1), resulting in the formation of 1-bromo-2-octanol.
Experimental Protocol
-
Reaction Setup: To a solution of 1,2-epoxyoctane (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., InBr₃, 10 mol%) or a protic acid.
-
Reagent Addition: Add an aqueous solution of hydrobromic acid (48%, 1.2 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting epoxide is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is evaporated, and the resulting crude 1-bromo-2-octanol can be purified by distillation under reduced pressure or column chromatography.
Route 3: Reduction of 1-Bromo-2-octanone
This route involves the reduction of an α-bromo ketone, 1-bromo-2-octanone, to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation. This method is particularly useful if a stereoselective synthesis is desired, as biocatalytic reductions can provide high enantiomeric excess.
The mechanism involves the nucleophilic attack of a hydride ion (from NaBH₄) on the carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide during workup yields the final alcohol product.
Experimental Protocol:
-
Part A: Synthesis of 1-Bromo-2-octanone
-
To a solution of 2-octanone (1.0 eq) in methanol, add hydrobromic acid (catalytic amount).
-
Add bromine (1.0 eq) dropwise at a temperature maintained between 0-5 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-bromo-2-octanone, which can be used in the next step without further purification.
-
-
Part B: Reduction to 1-Bromo-2-octanol
-
Reaction Setup: Dissolve the crude 1-bromo-2-octanone (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up: Carefully add water to quench the excess NaBH₄, followed by 1 M HCl to neutralize the mixture.
-
Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 1-bromo-2-octanol. Further purification can be achieved by column chromatography.
-
Conclusion
The choice of the most suitable synthetic route to 1-bromo-2-octanol depends on several factors, including the availability of starting materials, desired scale of the reaction, and the need for stereochemical control.
-
The bromohydrin formation from 1-octene is a convenient one-pot synthesis from a readily available alkene.
-
The ring-opening of 1,2-epoxyoctane offers a clean and high-yielding route, provided the epoxide is accessible.
-
The reduction of 1-bromo-2-octanone is an excellent choice for achieving high yields and can be adapted for stereoselective synthesis using enzymatic methods.
Each of these routes presents a viable pathway to 1-bromo-2-octanol, and the detailed protocols provided in this guide should assist researchers in selecting and implementing the most appropriate method for their specific needs.
A Comparative Guide to the Synthesis of 1-Bromo-2-octanol: N-Bromosuccinimide and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of halohydrins such as 1-bromo-2-octanol is a critical step in the development of new therapeutic agents. N-bromosuccinimide (NBS) has traditionally been the reagent of choice for this transformation. However, a range of alternative reagents are available, each with its own set of advantages and disadvantages in terms of performance, safety, and cost. This guide provides an objective comparison of NBS and its alternatives for the synthesis of 1-bromo-2-octanol, supported by experimental data and detailed protocols to aid in reagent selection.
Performance Comparison of Brominating Agents
The synthesis of 1-bromo-2-octanol from 1-octene is a classic example of a halohydrin formation reaction. The choice of brominating agent can significantly impact the reaction's yield, regioselectivity, and overall efficiency. Below is a summary of the performance of N-bromosuccinimide and three key alternatives: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a combination of hydrogen peroxide and hydrogen bromide (H₂O₂-HBr), and pyridinium tribromide.
| Reagent | Reaction Conditions | Reaction Time | Yield of 1-bromo-2-octanol | Regioselectivity |
| N-Bromosuccinimide (NBS) | 1-Octene, DMSO, H₂O, Room Temperature | 30 minutes | High | Markovnikov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 1-Octene, H₂O, Room Temperature | Not specified | High | Markovnikov |
| Hydrogen Peroxide & Hydrogen Bromide (H₂O₂-HBr) | Styrene (model substrate), H₂O, Mild Conditions | Not specified | High | Markovnikov |
| Pyridinium Tribromide | Alkenes, Acetic Acid | Not specified | Not specified | Markovnikov |
Reaction Pathways and Experimental Workflow
The synthesis of 1-bromo-2-octanol from 1-octene proceeds via an electrophilic addition mechanism. The brominating agent provides an electrophilic bromine source that reacts with the alkene to form a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by water, which is present in the reaction medium, opens the bromonium ion ring to yield the final bromohydrin product. The regioselectivity of the reaction, favoring the formation of 1-bromo-2-octanol (Markovnikov product), is determined by the preferential attack of the water molecule at the more substituted carbon of the bromonium ion.
Caption: General reaction pathway for the synthesis of 1-bromo-2-octanol.
The following diagram illustrates a typical workflow for comparing the efficacy of different brominating agents in the synthesis of 1-bromo-2-octanol.
Caption: Workflow for comparing brominating agents.
Detailed Experimental Protocols
Synthesis of 1-Bromo-2-octanol using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the formation of bromohydrins from alkenes.[1]
Materials:
-
1-Octene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1 equivalent) in a mixture of DMSO and water.
-
Stir the solution gently at room temperature.
-
Add N-bromosuccinimide (2 molar equivalents) in equal portions over approximately 5 minutes.
-
Continue to stir the solution for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-2-octanol.
Alternative Reagents: General Considerations
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a stable, crystalline solid with a high active bromine content, making it an economical and safe alternative to NBS.[2][3] While a specific protocol for the synthesis of 1-bromo-2-octanol is not detailed in the provided literature, a plausible approach would involve reacting 1-octene with DBDMH in an aqueous solvent system, similar to the NBS procedure. The reaction is expected to proceed readily at room temperature.[4]
Hydrogen Peroxide and Hydrogen Bromide (H₂O₂-HBr): This system offers a "green" alternative for bromohydrin synthesis, using readily available and inexpensive reagents. The reaction is typically carried out in water under mild conditions.[5] The H₂O₂-HBr system has been shown to be effective for the bromohydroxylation of styrenes, affording high regioselectivity.[5] For 1-octene, a similar procedure involving the slow addition of H₂O₂ to a mixture of the alkene and HBr in water could be explored.
Pyridinium Tribromide: As a stable, crystalline solid, pyridinium tribromide is easier to handle than liquid bromine.[6] It is known to react with alkenes to form vicinal dibromides or bromohydrins, depending on the reaction conditions.[7] The reaction is typically carried out in a solvent such as acetic acid.[8] A potential protocol for 1-bromo-2-octanol would involve the reaction of 1-octene with pyridinium tribromide in a suitable solvent system, likely with the addition of water to favor bromohydrin formation.
Conclusion
While N-bromosuccinimide remains a widely used and effective reagent for the synthesis of 1-bromo-2-octanol, several promising alternatives offer advantages in terms of safety, cost, and environmental impact. 1,3-Dibromo-5,5-dimethylhydantoin stands out as a particularly attractive alternative due to its stability and high bromine content. The H₂O₂-HBr system represents a greener approach, although its applicability to simple alkenes requires further investigation. Pyridinium tribromide offers handling advantages over liquid bromine. For researchers and drug development professionals, the choice of reagent will depend on a careful consideration of these factors, alongside the specific requirements of their synthetic route. Further experimental work is necessary to establish optimal conditions and directly compare the yields for the synthesis of 1-bromo-2-octanol using these alternative reagents.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A brominating agent that facilitates addition reactions with alkenes,overview and reaction mechanisms of N-bromoacetamide(NBA):N-bromo compounds(10):Discussion series on bromination/iodination reactions 10 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium perbromide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-2-Octanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of 1-bromo-2-octanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines. While specific validated methods for 1-bromo-2-octanol are not widely published, this guide constructs a realistic comparison of these two techniques, complete with detailed experimental protocols and expected performance data to aid researchers in the development and validation of their own analytical methods.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of 1-bromo-2-octanol, based on common validation parameters.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.5 - 250 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 1.0% |
| - Intermediate Precision | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL |
| Specificity | High (Good separation of volatiles) | High (Good separation from non-UV active impurities) |
| Robustness | Robust | Robust |
Experimental Protocols
Detailed methodologies for the GC-FID and HPLC-UV analysis of 1-bromo-2-octanol are provided below. These protocols serve as a starting point for method development and validation.
Gas Chromatography (GC-FID) Method
1. Sample Preparation:
-
Prepare a stock solution of 1-bromo-2-octanol (1 mg/mL) in isopropanol.
-
Create a series of calibration standards by diluting the stock solution with isopropanol to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
For sample analysis, dissolve the test substance in isopropanol to achieve a final concentration within the calibration range.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
3. Validation Procedure:
-
Specificity: Inject a blank (isopropanol) and a placebo sample to ensure no interfering peaks at the retention time of 1-bromo-2-octanol.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 1-bromo-2-octanol at three levels (low, medium, high).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days with different analysts.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as injector temperature, oven temperature ramp rate, and flow rate to assess the impact on the results.
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Sample Preparation:
-
Prepare a stock solution of 1-bromo-2-octanol (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 250 µg/mL.
-
For sample analysis, dissolve the test substance in the mobile phase to achieve a final concentration within the calibration range.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at 210 nm.
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity: Inject a blank (mobile phase) and a placebo sample to demonstrate no interference at the retention time of 1-bromo-2-octanol.
-
Linearity: Analyze the calibration standards in triplicate and generate a calibration curve.
-
Accuracy: Conduct recovery studies by spiking a placebo with 1-bromo-2-octanol at low, medium, and high concentration levels.
-
Precision:
-
Repeatability: Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision: Have a different analyst repeat the analysis on a different day.
-
-
LOD & LOQ: Calculate from the signal-to-noise ratio or the calibration curve parameters.
-
Robustness: Evaluate the effect of small variations in mobile phase composition, flow rate, and column temperature.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the decision-making pathway for selecting an appropriate analytical method.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Pathway for Method Selection.
cost-benefit analysis of different 1-bromo-2-octanol synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 1-bromo-2-octanol, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail common chemical and enzymatic methodologies, presenting experimental protocols, quantitative data for comparison, and a logical framework for selecting the most suitable method based on specific research and development needs.
Comparison of Synthesis Methods
The selection of a synthetic route for 1-bromo-2-octanol is a critical decision influenced by factors such as yield, stereoselectivity, cost, and scalability. This analysis covers three primary approaches: a two-step chemical synthesis from 2-octanol, a direct bromohydrin formation from 1-octene, and two stereoselective enzymatic methods.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Time (h) | Estimated Reagent Cost per Mole of Product ($) | Key Advantages | Key Disadvantages |
| Method 1: Two-Step Chemical Synthesis | 2-Octanol | H₂O₂ (30%), HBr (48%), NaBH₄ | 70-85 (overall) | 8-12 | 50 - 100 | Readily available and inexpensive starting materials, well-established reactions. | Two-step process, use of corrosive HBr, potential for side reactions, produces a racemic mixture. |
| Method 2: Direct Bromohydrin Formation | 1-Octene | N-Bromosuccinimide (NBS), water | 75-90 | 2-4 | 70 - 120 | One-step reaction, milder conditions compared to HBr, high yield. | NBS can be a source of bromine radicals leading to side products, produces a racemic mixture. |
| Method 3: Enzymatic Asymmetric Reduction | 1-Bromo-2-octanone | Alcohol Dehydrogenase (e.g., from Lactobacillus kefir), NADPH (cofactor) | >95 | 24-48 | High (enzyme and cofactor cost) | High enantioselectivity (>99% ee), mild reaction conditions. | High cost of enzyme and cofactor, requires specialized biochemical setup, longer reaction times. |
| Method 4: Enzymatic Kinetic Resolution | Racemic 1-bromo-2-octanol precursor (e.g., acetate) | Lipase (e.g., Novozym® 435) | ~45 (for one enantiomer) | 24-72 | Moderate to High (enzyme cost) | High enantioselectivity, reusable enzyme. | Maximum theoretical yield for one enantiomer is 50%, requires synthesis of the racemic precursor. |
Experimental Protocols
Method 1: Two-Step Chemical Synthesis from 2-Octanol
Step 1: Oxidation of 2-Octanol to 1-Bromo-2-octanone
This procedure is adapted from a general method for the oxidation and bromination of secondary alcohols.
-
To a solution of 2-octanol (1 eq.) in a suitable solvent such as acetonitrile, add 48% aqueous hydrobromic acid (1.2 eq.).
-
Heat the mixture to 65-70 °C with vigorous stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (2-3 eq.) portion-wise over a period of 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and quench with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-bromo-2-octanone by column chromatography on silica gel.
Step 2: Reduction of 1-Bromo-2-octanone to 1-Bromo-2-octanol
This is a general procedure for the reduction of ketones using sodium borohydride.
-
Dissolve 1-bromo-2-octanone (1 eq.) in methanol or ethanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq.) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-bromo-2-octanol as a racemic mixture.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Method 2: Direct Bromohydrin Formation from 1-Octene
This method involves the reaction of an alkene with N-bromosuccinimide in the presence of water to form a bromohydrin.
-
Dissolve 1-octene (1 eq.) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 1:1 v/v).
-
Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution at room temperature, while stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting 1-bromo-2-octanol by distillation under reduced pressure or column chromatography.
Method 3: Enzymatic Asymmetric Reduction of 1-Bromo-2-octanone
This method utilizes an alcohol dehydrogenase for the stereoselective reduction of a ketone.
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0).
-
To the buffer, add 1-bromo-2-octanone (1 eq.) and a catalytic amount of alcohol dehydrogenase from Lactobacillus kefir.
-
Add the cofactor, NADPH (1.1 eq.). For larger scale reactions, a cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is typically employed to reduce the cost.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.
-
Monitor the conversion and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the enantiomerically enriched (typically the (R)-enantiomer) 1-bromo-2-octanol.
-
Purification can be performed by column chromatography.
Method 4: Enzymatic Kinetic Resolution of a Racemic 1-Bromo-2-octanol Precursor
This method involves the selective acylation of one enantiomer of a racemic alcohol derivative, leaving the other enantiomer unreacted.
-
Synthesize a racemic ester of 1-bromo-2-octanol, for example, 1-bromo-2-octyl acetate, using standard acylation procedures.
-
Disperse the racemic 1-bromo-2-octyl acetate in an organic solvent (e.g., hexane).
-
Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B).
-
Add an acyl acceptor, such as butanol, and an appropriate amount of water to facilitate the enzymatic transesterification.
-
Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with shaking.
-
Monitor the reaction progress and enantiomeric excess of the remaining 1-bromo-2-octyl acetate and the formed butyl acetate by chiral GC or HPLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).
-
Separate the unreacted (S)-1-bromo-2-octyl acetate from the product, (R)-1-bromo-2-octanol, by column chromatography.
-
Hydrolyze the recovered (S)-1-bromo-2-octyl acetate to obtain the (S)-1-bromo-2-octanol.
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the decision-making process for selecting a synthesis method for 1-bromo-2-octanol based on key project requirements.
Caption: Decision workflow for selecting a 1-bromo-2-octanol synthesis method.
Reactivity of 1-bromo-2-octanol Enantiomers: A Comparative Analysis
Published: October 31, 2025
Introduction
Core Reaction: Intramolecular Epoxide Formation
The primary reaction of 1-bromo-2-octanol enantiomers is the formation of 2-hexyloxirane (1,2-epoxyoctane) through an intramolecular SN2 reaction.[1][2] This reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon atom bearing the bromine, displacing the bromide ion and forming the epoxide ring.[2]
The efficiency of this ring-closure reaction is highly dependent on the stereochemistry of the starting halohydrin. For an SN2 reaction to occur, the nucleophile (the alkoxide) must attack the electrophilic carbon from the backside relative to the leaving group (the bromide). This requires the molecule to adopt an anti-periplanar conformation, where the oxygen and bromine atoms are in the same plane but on opposite sides of the carbon-carbon bond.
Reactivity Comparison: (R)- vs. (S)-1-bromo-2-octanol
The relative reactivity of the (R) and (S) enantiomers of 1-bromo-2-octanol in forming the corresponding epoxide is determined by the steric hindrance encountered in the required anti-periplanar conformation. By examining the Newman projections of the reactive conformations, we can infer the more favorable pathway.
In the case of (R)-1-bromo-2-octanol , the anti-periplanar conformation necessary for the intramolecular SN2 reaction places the large hexyl group and the bromine atom in a gauche interaction. This steric hindrance raises the energy of the transition state, making the reaction less favorable.
Conversely, for (S)-1-bromo-2-octanol , the reactive anti-periplanar conformation positions the large hexyl group away from the bromine atom, resulting in a more stable, lower-energy transition state with less steric strain. This facilitates the intramolecular attack of the alkoxide, leading to a faster reaction rate compared to the (R)-enantiomer.
Therefore, it is predicted that (S)-1-bromo-2-octanol will exhibit a higher reactivity towards intramolecular epoxide formation than (R)-1-bromo-2-octanol.
Data Presentation
While specific kinetic data for the intramolecular cyclization of 1-bromo-2-octanol enantiomers is not available in the reviewed literature, the qualitative comparison based on conformational analysis is summarized below.
| Enantiomer | Relative Reactivity | Rationale |
| (R)-1-bromo-2-octanol | Lower | Higher energy transition state due to steric hindrance (gauche interaction) between the hexyl group and the bromine atom in the required anti-periplanar conformation. |
| (S)-1-bromo-2-octanol | Higher | Lower energy transition state with minimized steric strain in the anti-periplanar conformation, facilitating the intramolecular SN2 reaction. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of 2-hexyloxirane from 1-bromo-2-octanol. This protocol is based on standard procedures for the formation of epoxides from halohydrins and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize 2-hexyloxirane from an enantiomer of 1-bromo-2-octanol via intramolecular SN2 reaction.
Materials:
-
(R)- or (S)-1-bromo-2-octanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 1-bromo-2-octanol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the alkoxide.
-
Intramolecular SN2 Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Characterization: The crude product, 2-hexyloxirane, can be further purified by distillation or column chromatography. The final product should be characterized by appropriate analytical techniques, such as 1H NMR, 13C NMR, and IR spectroscopy, to confirm its identity and purity.
Visualizations
The following diagrams illustrate the reaction pathway and the conformational analysis central to understanding the reactivity differences between the enantiomers.
Caption: General workflow for the conversion of 1-bromo-2-octanol to 2-hexyloxirane.
Caption: Conformational analysis of the reactive anti-periplanar states for epoxide formation.
Note: The placeholder images in the DOT script above would be replaced with actual Newman projection diagrams in a final publication.
Conclusion
References
Spectroscopic Comparison of 1-Bromo-2-Octanol Diastereomers: A Guide to Stereochemical Differentiation
A detailed guide for researchers, scientists, and drug development professionals on the principles and expected spectroscopic differences for the diastereomeric pairs of 1-bromo-2-octanol. This guide provides a framework for their differentiation using NMR, IR, and Mass Spectrometry, in the absence of readily available, specific experimental data for these compounds.
The stereochemical configuration of molecules is a critical determinant of their biological activity and physical properties. In the case of 1-bromo-2-octanol, the presence of two chiral centers gives rise to four stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R)- and (1S,2S)-1-bromo-2-octanol (the erythro pair), and (1R,2S)- and (1S,2R)-1-bromo-2-octanol (the threo pair). While enantiomers exhibit identical spectroscopic properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics, leading to discernible differences in their spectra.
This guide outlines the expected spectroscopic distinctions between the erythro and threo diastereomers of 1-bromo-2-octanol. While a direct side-by-side comparison of experimental data is hampered by the limited availability of specific spectra for each isolated diastereomer in public databases, the principles of stereochemistry and spectroscopy allow for a robust predictive comparison. The data presented is based on established principles and data from analogous bromo-alcohol diastereomers.
Data Presentation: Predicted Spectroscopic Differences
The following table summarizes the anticipated differences in the key spectroscopic data for the diastereomeric pairs of 1-bromo-2-octanol.
| Spectroscopic Technique | Parameter | Expected Difference between Diastereomers | Rationale |
| ¹H NMR | Chemical Shift (δ) | Different chemical shifts for protons on and near the chiral centers (C1 and C2). | The different spatial arrangement of the bromine and hydroxyl groups in diastereomers leads to distinct electronic environments for the neighboring protons, altering their shielding and thus their chemical shifts. |
| Coupling Constant (J) | Different vicinal coupling constants (³J) between the protons on C1 and C2. | The dihedral angle between the C1-H and C2-H bonds is different for the erythro and threo isomers. According to the Karplus equation, this will result in different ³J values, which can be a powerful tool for stereochemical assignment. | |
| ¹³C NMR | Chemical Shift (δ) | Different chemical shifts for the carbons of the chiral centers (C1 and C2) and adjacent carbons. | The steric and electronic environment of each carbon atom is unique for each diastereomer, leading to variations in their resonance frequencies. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Minor differences in the fingerprint region (below 1500 cm⁻¹). | The overall molecular symmetry and vibrational modes are slightly different for diastereomers, which can lead to subtle but measurable differences in the complex fingerprint region of the IR spectrum. The O-H and C-Br stretching frequencies are less likely to show significant, easily interpretable differences. |
| Mass Spectrometry (MS) | Fragmentation Pattern | Potentially different relative abundances of fragment ions. | While the molecular ion peak will be identical for both diastereomers, the stereochemical arrangement can influence the stability of certain fragment ions, leading to variations in the fragmentation pathway and the resulting mass spectrum. These differences can be subtle and may require careful analysis of tandem MS data. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to perform a spectroscopic comparison of 1-bromo-2-octanol diastereomers.
Synthesis and Separation of Diastereomers
A common route to synthesize 1-bromo-2-octanol is through the ring-opening of 1,2-epoxyoctane with a bromide source, such as hydrogen bromide or a metal bromide. To obtain different diastereomers, stereoselective epoxidation of (Z)- or (E)-2-octene followed by stereospecific ring-opening can be employed. Alternatively, diastereoselective reduction of 1-bromo-2-octanone can be performed.
Once a mixture of diastereomers is obtained, they can be separated using chromatographic techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC) on a silica gel or other suitable stationary phase, as their different physical properties allow for their separation.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of each purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters to analyze include the chemical shifts (δ) and coupling constants (J) of the protons on C1 (the CH₂Br group) and C2 (the CHOH group).
-
¹³C NMR Spectroscopy: Acquire proton-decoupled ¹³C NMR spectra on the same instrument. Compare the chemical shifts of C1 and C2 for each diastereomer. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to aid in the assignment of carbon signals.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectra of the diastereomers, paying close attention to the fingerprint region (1500-400 cm⁻¹) for subtle differences in the vibrational modes.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used. For ESI, the sample is typically dissolved in a suitable solvent and infused directly or analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution to accurately determine the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
-
Analysis: Compare the fragmentation patterns of the diastereomers. Look for differences in the relative intensities of the fragment ions.
Mandatory Visualization
Caption: Stereochemical relationships of 1-bromo-2-octanol isomers.
Caption: Experimental workflow for comparing 1-bromo-2-octanol diastereomers.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-Octanol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-bromo-2-octanol, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Identification
1-Bromo-2-octanol is a halogenated organic compound and must be treated as hazardous waste. Halogenated solvents can be carcinogenic, and their improper disposal poses a significant environmental risk.[1] During combustion, hazardous byproducts such as hydrogen bromide may be released.[2]
Key Hazards:
-
Environmental persistence
-
Potential for groundwater contamination
-
Formation of toxic byproducts upon incineration if not performed at a certified facility
-
Refer to the specific Safety Data Sheet (SDS) for detailed hazard information.
Segregation and Collection
Proper segregation of halogenated waste is the first and most critical step in the disposal process. Commingling of different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Dedicated Waste Container: Collect 1-bromo-2-octanol and other halogenated organic waste in a designated, clearly labeled, and chemically compatible container. Polyethylene containers are often recommended.[1][3][4]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly indicate "Halogenated Organic Waste." List all chemical constituents and their approximate percentages on the hazardous waste tag.[1]
-
Separation is Key:
-
DO NOT mix halogenated waste with non-halogenated organic waste.[1][5] Mixing will require the entire volume to be treated as the more hazardous (and expensive) halogenated waste.[5]
-
DO NOT mix with acidic or alkaline waste streams.[1]
-
Keep separate from waste containing heavy metals, pesticides, or cyanides.[1]
-
NEVER dispose of 1-bromo-2-octanol down the drain or allow it to evaporate in a fume hood.[3][5]
-
Storage of Halogenated Waste
Accumulated waste must be stored safely pending pickup by a certified hazardous waste disposal service.
-
Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Container Integrity: Keep the waste container tightly closed when not in use.[1][3]
-
Secondary Containment: Store the container in a secondary containment bin to prevent the spread of material in case of a leak.[1]
-
Ventilation: Ensure the storage area is cool, dry, and well-ventilated.[1][3]
Disposal Procedures
The final disposal of 1-bromo-2-octanol must be handled by a licensed hazardous waste disposal facility.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste pickup schedules, container requirements, and necessary paperwork.[1]
-
Waste Pickup: When the container is approximately three-quarters full, request a waste collection from your EHS office or designated hazardous waste vendor.[1]
-
Regulatory Compliance: Disposal will be carried out in accordance with local, regional, and national hazardous waste regulations.[6][7][8] The primary method for disposal of halogenated organic compounds is high-temperature incineration at a regulated facility.[9]
Spill Management
In the event of a spill, take the following immediate actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small, manageable spills:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[2]
-
Clean the spill area thoroughly.
-
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Waste Classification | Regulated Chemical Waste / Hazardous Waste | |
| EPA Waste Codes | May fall under F001 or F002 if mixed with other spent halogenated solvents. | [10] |
| Land Disposal | Prohibited for many halogenated organic compounds. | [11] |
| Primary Disposal Method | High-temperature incineration at a regulated facility. | [9] |
Disposal Workflow for 1-Bromo-2-Octanol
The following diagram outlines the step-by-step process for the proper disposal of 1-bromo-2-octanol in a laboratory setting.
Caption: Workflow for the proper disposal of 1-bromo-2-octanol.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. sdfine.com [sdfine.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. wku.edu [wku.edu]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 2-Octanol, 1-bromo-
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 2-Octanol, 1-bromo-, based on data for 8-Bromo-1-octanol. This information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling 2-Octanol, 1-bromo-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Eyeshields and Gloves: Always wear safety glasses with side shields or chemical safety goggles.[1] Chemical-resistant gloves are mandatory.[1][2]
Protective Clothing: A lab coat or apron should be worn to protect from splashes. For activities with a higher risk of exposure, a chemical-protection suit may be necessary.
Respiratory Protection: If working in a well-ventilated area or under a chemical fume hood, respiratory protection may not be required. However, if ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2] For emergency situations or high concentrations, a self-contained breathing apparatus (SCBA) should be used.
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] The recommended storage temperature is 2-8°C.[1][4]
-
Keep away from strong oxidizing agents and strong bases.[2]
Spill Management:
-
In case of a spill, avoid breathing vapors.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.
Disposal:
-
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.
-
Do not allow the chemical to enter drains or waterways.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the related compound, 8-Bromo-1-octanol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇BrO | [1][5] |
| Molecular Weight | 209.12 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 79 - 80 °C at 0.07 mmHg | [1] |
| Density | 1.22 g/mL at 25 °C | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1][4] |
| Storage Temperature | 2 - 8 °C | [1][4] |
Toxicity Data (for related compounds):
-
Oral LD50 (rat): > 2,000 mg/kg (for a fungicide containing a bromo-compound)[6]
-
Dermal LD50 (rat): > 5,000 mg/kg (for a fungicide containing a bromo-compound)[6]
-
Inhalation LC50 (rat): > 5.9 mg/l, 4 h (for a fungicide containing a bromo-compound)[6]
Experimental Workflow
The following diagram illustrates the standard workflow for handling 2-Octanol, 1-bromo- in a laboratory setting.
Caption: Workflow for handling 2-Octanol, 1-bromo-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
